Balapiravir Hydrochloride
Description
Properties
CAS No. |
690270-65-6 |
|---|---|
Molecular Formula |
C21H31ClN6O8 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |
InChI Key |
RAJFQMDUVDHLII-PYZPAVLJSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of Balapiravir Hydrochloride: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balapiravir hydrochloride (R1626), a tri-isobutyrate ester prodrug of the potent nucleoside analog 4'-azidocytidine (R1479), was once a promising candidate in the fight against chronic Hepatitis C Virus (HCV) infection. Developed by Hoffmann-La Roche, its mechanism of action centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Despite demonstrating significant antiviral activity in early clinical trials, its development was ultimately halted due to a narrow therapeutic window, characterized by dose-limiting toxicities, primarily lymphopenia, and a lack of sustained efficacy, particularly in later studies for Dengue fever. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Balapiravir, offering valuable insights for the ongoing development of antiviral therapeutics.
Discovery and Development Trajectory
The discovery of Balapiravir was rooted in the search for potent inhibitors of the HCV NS5B polymerase. The parent compound, 4'-azidocytidine (R1479), was identified as a promising nucleoside analog with significant in vitro activity against HCV replicons.[1] To enhance its oral bioavailability, a prodrug strategy was employed, leading to the synthesis of Balapiravir (R1626), the 2',3',5'-tri-isobutyrate ester of R1479.[2] This modification was designed to facilitate absorption from the gastrointestinal tract, with subsequent hydrolysis by cellular esterases to release the active R1479.
Initial clinical trials for HCV showed dose-dependent reductions in viral load.[2] However, when investigated as a potential treatment for Dengue fever, another flavivirus, Balapiravir failed to demonstrate clinical efficacy, despite achieving plasma concentrations of R1479 that were expected to be inhibitory.[3][4][5] Subsequent research suggested that the inflammatory cytokine response triggered by Dengue virus infection may have impaired the intracellular conversion of the prodrug to its active triphosphate form, thus diminishing its antiviral effect.[6] Ultimately, the development of Balapiravir was discontinued due to these efficacy and safety concerns.[6]
Chemical Synthesis
The synthesis of this compound involves two key stages: the synthesis of the active nucleoside analog, 4'-azidocytidine (R1479), and its subsequent esterification to form the prodrug, Balapiravir (R1626).
Synthesis of 4'-Azidocytidine (R1479)
While a detailed, step-by-step industrial synthesis protocol for R1479 is proprietary, the scientific literature outlines a general synthetic strategy for 4'-substituted nucleoside analogs. The synthesis typically starts from a suitably protected ribonucleoside. The key step is the introduction of the azido group at the 4' position of the ribose sugar. This is often achieved through a multi-step process involving the formation of a 4'-radical intermediate followed by trapping with an azide source.
General Synthetic Approach:
-
Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of a starting cytidine derivative are protected with suitable protecting groups (e.g., silyl ethers, acetals) to prevent unwanted side reactions.
-
Activation of the 4'-Position: The 4'-position is activated for nucleophilic substitution or radical reaction.
-
Introduction of the Azido Group: An azide-containing reagent is used to introduce the N3 group at the 4'-position.
-
Deprotection: The protecting groups on the hydroxyl groups are removed to yield 4'-azidocytidine.
Synthesis of Balapiravir (R1626) from R1479
The conversion of R1479 to Balapiravir is an esterification reaction.
General Protocol:
-
Reaction Setup: 4'-azidocytidine (R1479) is dissolved in a suitable aprotic solvent (e.g., pyridine, N,N-dimethylformamide).
-
Esterification: An excess of isobutyryl chloride or isobutyric anhydride is added to the solution. The reaction is typically carried out in the presence of a base (which can be the solvent itself, like pyridine, or an added base like triethylamine) to neutralize the HCl or isobutyric acid byproduct.
-
Monitoring and Work-up: The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the mixture is worked up by quenching with water or an aqueous bicarbonate solution, followed by extraction with an organic solvent.
-
Purification: The crude Balapiravir is purified using column chromatography on silica gel.
-
Salt Formation: The purified Balapiravir free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol, diethyl ether) to precipitate this compound. The resulting solid is collected by filtration and dried.
Mechanism of Action
Balapiravir acts as a prodrug and its antiviral activity is dependent on its intracellular conversion to the active triphosphate form of 4'-azidocytidine.
Signaling Pathway of Balapiravir Activation and Action:
Caption: Intracellular activation and mechanism of action of Balapiravir.
The activation cascade is as follows:
-
Hydrolysis: After oral administration and absorption, Balapiravir is rapidly hydrolyzed by cellular esterases into its active parent nucleoside, 4'-azidocytidine (R1479).[2]
-
Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally to the active triphosphate form (R1479-TP).[1][7] The initial phosphorylation is a critical rate-limiting step and is likely catalyzed by deoxycytidine kinase (dCK), with subsequent phosphorylations by other cellular kinases like UMP-CMP kinase and nucleoside diphosphate kinases.[8][9]
-
Inhibition of Viral RdRp: R1479-TP acts as a competitive inhibitor of the natural nucleotide substrates for the viral RNA-dependent RNA polymerase (RdRp).[1][7] Upon incorporation into the growing viral RNA chain, the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1]
Quantitative Data
Table 1: In Vitro Antiviral Activity of 4'-Azidocytidine (R1479)
| Virus | Assay System | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Hepatitis C Virus (HCV) | Subgenomic Replicon (1b) | Huh-7 | 1.28 | [1][7] |
| Dengue Virus (DENV-1) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |
| Dengue Virus (DENV-2) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |
| Dengue Virus (DENV-4) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |
| Dengue Virus (DENV) | Dendritic Cells | - | 5.2 - 6.0 | [3] |
Table 2: Pharmacokinetic Parameters of R1479 after Oral Administration of Balapiravir in Dengue Patients (Day 1)
| Balapiravir Dose | Cmax (µM) | C12h (µM) | Reference(s) |
| 1500 mg | >6 | 2.7 - 4.9 | [3] |
| 3000 mg | >6 | 2.1 - 15.7 | [3] |
Table 3: Clinical Trial Outcomes for Balapiravir
| Indication | Phase | Treatment Regimen | Key Efficacy Outcome | Key Safety Findings | Reference(s) |
| Hepatitis C (GT1) | 1b | Monotherapy (up to 4500 mg bid for 14 days) | Dose-dependent mean viral load reduction (up to 3.7 log10 IU/mL) | Generally well-tolerated in short-term monotherapy. | [2] |
| Hepatitis C (GT1) | 2a | Combination with Peg-IFNα-2a +/- Ribavirin | Mean viral load reduction of 5.2 log10 IU/mL (triple therapy) at 4 weeks. | Significant hematological changes, particularly neutropenia. | [2] |
| Dengue Fever | 1 | 1500 mg or 3000 mg orally for 5 days | No measurable effect on viremia kinetics or fever clearance time compared to placebo. | Well-tolerated with an adverse event profile similar to placebo. | [3][4][5] |
Experimental Protocols
HCV Replicon Assay (General Protocol)
This assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (to maintain the replicon).
-
Compound Treatment: Cells are seeded in 96-well or 384-well plates. After cell attachment, they are treated with serial dilutions of the test compound (e.g., R1479) and incubated for 48-72 hours.
-
Luciferase Assay: After incubation, the cell culture medium is removed, and cells are lysed. The luciferase substrate is added, and the luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the viral replication) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells to determine the therapeutic index.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)
This biochemical assay directly measures the inhibitory effect of a compound on the viral polymerase.
-
Enzyme and Template: Recombinant HCV NS5B polymerase is used as the enzyme source. A synthetic RNA template is used as the substrate for RNA synthesis.
-
Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, the RNA template, ribonucleotides (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³³P]GTP), and the test compound (e.g., R1479-TP) at various concentrations.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.
-
Quantification: The amount of radioactivity incorporated into the RNA is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of RNA synthesis against the inhibitor concentration.
Visualizations
Experimental Workflow: From Discovery to Clinical Trials
Caption: A simplified workflow of the development of Balapiravir.
Conclusion
The story of this compound serves as a critical case study in antiviral drug development. It highlights the potential of prodrug strategies to overcome pharmacokinetic limitations and the importance of the viral and host cell context in determining a drug's efficacy. While Balapiravir itself did not reach the market, the knowledge gained from its development, particularly regarding the intricacies of nucleoside analog activation and the challenges of treating acute viral infections like Dengue, continues to inform the design and evaluation of new antiviral agents. The detailed understanding of its synthesis, mechanism of action, and clinical performance provides a valuable resource for researchers dedicated to combating viral diseases.
References
- 1. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Balapiravir - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Balapiravir: A Technical Overview of a Nucleoside Analogue Prodrug Targeting Viral RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R1626) is a prodrug of the potent nucleoside analogue R1479 (4'-azidocytidine), designed to inhibit the replication of the Hepatitis C Virus (HCV). Developed by Hoffmann-La Roche, Balapiravir was investigated for the treatment of chronic HCV infection and later for Dengue Virus (DENV) infection. This technical guide provides an in-depth overview of Balapiravir, focusing on its mechanism of action as a prodrug, the antiviral activity of its active metabolite R1479, and a summary of its preclinical and clinical evaluation. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Mechanism of Action: From Prodrug to Active Triphosphate
Balapiravir is a tri-isobutyryl ester prodrug of the cytidine nucleoside analogue R1479. This formulation enhances the oral bioavailability of R1479.[1] Following oral administration, Balapiravir is efficiently absorbed and rapidly hydrolyzed by cellular esterases to release the active nucleoside, R1479.
R1479 itself is not the active antiviral agent. It must undergo intracellular phosphorylation by host cell kinases to its triphosphate form, R1479-triphosphate. This three-step phosphorylation process is crucial for its antiviral activity.
The active R1479-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B) in HCV.[1][2] R1479-triphosphate mimics the natural substrate (cytidine triphosphate) and is incorporated into the nascent viral RNA strand. Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479 acts as a chain terminator, preventing further elongation of the viral RNA, thus halting viral replication.[3] The HCV NS5B polymerase is an ideal target for antiviral therapy as it is essential for viral replication and is not present in host mammalian cells, minimizing off-target effects.[4]
dot
Caption: Metabolic activation pathway of Balapiravir to its active triphosphate form and inhibition of HCV NS5B polymerase.
Quantitative Data Summary
The following tables summarize the key quantitative data for Balapiravir and its active metabolite R1479 from various preclinical and clinical studies.
Table 1: In Vitro Antiviral Activity of R1479
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| HCV | Huh-7 | Subgenomic Replicon | 1.28 | - | [4] |
| DENV-1 | Huh-7 | - | - | 1.9 - 11 | [2][5] |
| DENV-2 | Huh-7 | - | - | 1.9 - 11 | [2][5] |
| DENV-4 | Huh-7 | - | - | 1.9 - 11 | [2][5] |
| DENV-1 | Macrophages | - | - | 1.3 - 3.2 | [2] |
| DENV-2 | Macrophages | - | - | 1.3 - 3.2 | [2] |
| DENV-4 | Macrophages | - | - | 1.3 - 3.2 | [2] |
| DENV-1 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |
| DENV-2 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |
| DENV-4 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Table 2: Clinical Pharmacokinetics of R1479 following Oral Balapiravir Administration
| Population | Dose of Balapiravir | Cmax of R1479 (µM) | Study |
| Dengue Patients | 1500 mg BID | >6 (in most patients) | A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients[2] |
| Dengue Patients | 3000 mg BID | >6 (in 95% of patients) | A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients[2] |
Cmax: Maximum plasma concentration; BID: twice daily.
Table 3: Clinical Efficacy of Balapiravir in HCV Genotype 1 Patients (Phase 1b Monotherapy)
| Dose of Balapiravir (BID for 14 days) | Maximum Mean Viral Load Reduction (log10 IU/mL) | Reference(s) |
| 4500 mg | 3.7 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Balapiravir and R1479 are provided below.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant HCV NS5B protein.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A) or a heteropolymeric template)
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radio-labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
Test compound (R1479-triphosphate)
-
Scintillation fluid and counter or filter-binding apparatus
Protocol:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add varying concentrations of the test compound (R1479-triphosphate) to the reaction mixture.
-
Initiate the reaction by adding the purified HCV NS5B enzyme and the rNTP mix, including the radio-labeled rNTP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radio-labeled RNA onto a filter membrane or capture it using a scintillation proximity assay (SPA).
-
Wash the filter to remove unincorporated radio-labeled rNTPs.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of NS5B activity for each compound concentration compared to a no-compound control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
dot
Caption: Experimental workflow for the HCV NS5B polymerase inhibition assay.
HCV Subgenomic Replicon Assay
This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells (Huh-7).
Materials:
-
Huh-7 cells
-
HCV subgenomic replicon RNA (containing a selectable marker like the neomycin resistance gene)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
G418 (neomycin analogue for selection)
-
Test compound (R1479)
-
Reagents for RNA extraction and quantification (e.g., RT-qPCR) or a reporter gene assay (e.g., luciferase)
Protocol:
-
Transfect Huh-7 cells with the HCV subgenomic replicon RNA via electroporation.
-
Plate the transfected cells and allow them to adhere.
-
For stable replicon cell line generation, culture the cells in the presence of G418 to select for cells that are successfully replicating the HCV replicon RNA, which expresses the neomycin resistance gene.
-
Once a stable replicon-harboring cell line is established, seed the cells into multi-well plates.
-
Treat the cells with various concentrations of the test compound (R1479).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Lyse the cells and either: a. Extract total RNA and quantify the levels of HCV RNA using RT-qPCR, normalizing to a housekeeping gene. b. If the replicon contains a reporter gene (e.g., luciferase), measure the reporter activity.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to a vehicle-treated control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration. A cytotoxicity assay is typically run in parallel to assess the compound's effect on cell viability.
dot
References
- 1. [PDF] A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients | Semantic Scholar [semanticscholar.org]
- 2. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balapiravir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Balapiravir Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balapiravir hydrochloride (R-1626, Ro4588161) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479). Following oral administration, Balapiravir is efficiently converted to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Balapiravir's active metabolite, R1479, against a range of RNA viruses. The document details the mechanism of action, summarizes key quantitative antiviral activity data, and provides comprehensive experimental protocols for the assays used to determine its efficacy.
Mechanism of Action
Balapiravir is an orally bioavailable prodrug designed to deliver the active antiviral agent, R1479, into the host. The mechanism of action involves several key intracellular steps:
-
Prodrug Conversion: After absorption, the ester moieties of Balapiravir are cleaved by host cellular enzymes, releasing the nucleoside analog R1479 into circulation.
-
Intracellular Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form (R1479-TP).
-
RdRp Inhibition: R1479-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]
The conversion of Balapiravir to its active triphosphate form is a critical determinant of its antiviral efficacy.[2]
References
The Core Mechanism of Balapiravir: A Technical Guide to Its Inhibition of Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Balapiravir (R1626), an investigational nucleoside analog inhibitor of the Hepatitis C Virus (HCV). Although its clinical development was ultimately halted due to safety concerns, the study of Balapiravir and its active metabolite, R1479, offers valuable insights into the principles of HCV polymerase inhibition. This document details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in its evaluation.
Mechanism of Action: A Prodrug Approach to Polymerase Inhibition
Balapiravir is an orally administered tri-isobutyl ester prodrug of the potent nucleoside analog 4'-azidocytidine (R1479).[1][2] The prodrug design enhances the bioavailability of the active compound.[2] Following oral administration and absorption, Balapiravir undergoes rapid and efficient conversion in the body to its active nucleoside form, R1479.[2][3]
The antiviral activity of R1479 is dependent on its intracellular phosphorylation by host cell kinases to its 5'-triphosphate form, R1479-triphosphate.[3] This active metabolite mimics the natural cytidine triphosphate nucleotide. It is recognized and incorporated by the HCV NS5B RNA-dependent RNA polymerase (RdRp) into the nascent viral RNA strand.[2][3] The presence of the 4'-azido group on the ribose sugar moiety acts as a chain terminator, preventing further elongation of the viral RNA, thus halting replication.[2][4]
Quantitative Efficacy Data
The antiviral activity of Balapiravir has been quantified in both human clinical trials (in vivo) and cell-based HCV replicon systems (in vitro).
In Vivo Antiviral Activity
Clinical trials in treatment-naïve patients with HCV genotype 1 demonstrated that Balapiravir produced dose-dependent reductions in serum HCV RNA levels.[1][2] A 14-day monotherapy study showed a maximum mean viral load reduction of 3.7 log₁₀ IU/mL at the highest dose.[2] When used in combination with peginterferon alfa-2a (PEG-IFN) and ribavirin (RBV), it showed a synergistic effect, achieving more rapid and profound viral suppression in the initial weeks of treatment compared to the standard of care alone.[1][2]
Table 1: Summary of In Vivo Antiviral Efficacy from Clinical Trials
| Trial Phase | Treatment Regimen | Patient Population | Duration | Mean HCV RNA Reduction (log₁₀ IU/mL) | Citation(s) |
|---|---|---|---|---|---|
| Phase 1b | Balapiravir Monotherapy (4500 mg bid) | HCV Genotype 1 | 14 Days | 3.7 | [2] |
| Phase 2a | Balapiravir (1500 mg bid) + PEG-IFN + RBV | HCV Genotype 1 | 4 Weeks | 5.2 | [2] |
| Phase 2a | PEG-IFN + RBV (SOC) | HCV Genotype 1 | 4 Weeks | 2.6 | [2] |
| Phase 2 | Balapiravir (1000 mg bid) + PEG-IFN + RBV | HCV Genotype 1 | 12 Weeks | 4.9 | [1] |
| Phase 2 | Placebo + PEG-IFN + RBV | HCV Genotype 1 | 12 Weeks | 3.7 |[1] |
In Vitro Potency
The in vitro activity of R1479, the active form of Balapiravir, was evaluated using HCV replicon assays. These systems consist of human hepatoma cells (e.g., Huh-7) that harbor a self-replicating subgenomic HCV RNA, allowing for the direct measurement of replication inhibition.
Table 2: Summary of In Vitro Antiviral Potency
| Compound | Assay System | Parameter | Value | Citation(s) |
|---|---|---|---|---|
| R1479 | DENV in Huh-7 cells* | EC₅₀ | 1.9–11 μM | [5] |
| R1479-TP | DENV Polymerase Activity | Inhibition | Dose-dependent |[3] |
*Note: Specific EC₅₀ values for R1479 against HCV replicons are not detailed in the provided search results, but its potent activity was the basis for its clinical development.[2] Data from the closely related Dengue virus (DENV) is included for context.
Experimental Protocols
The evaluation of Balapiravir's antiviral activity relied on established methodologies in virology and pharmacology.
HCV Replicon Assay for EC₅₀ Determination
The 50% effective concentration (EC₅₀) is a critical measure of a drug's potency. It is typically determined using a cell-based HCV replicon assay.
Methodology:
-
Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are seeded into 96-well plates and allowed to adhere overnight.[6] The replicon often contains a reporter gene, such as luciferase, to facilitate quantification of viral replication.[6]
-
Compound Addition: The test compound (e.g., R1479) is serially diluted to various concentrations and added to the cell culture medium.[6] Control wells receive a vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow HCV replication to occur in the presence of the inhibitor.[6]
-
Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, cell lysates are collected, and luminescence is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.[6]
-
Data Analysis: The luminescence signals from treated wells are normalized to the signals from control wells. The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay for CC₅₀ Determination
To assess the therapeutic index, the 50% cytotoxic concentration (CC₅₀) is determined in parallel with the EC₅₀.
Methodology:
-
Cell Seeding: Parental Huh-7 cells (without the replicon) are seeded in a 96-well plate.
-
Compound Addition: The compound is added in the same concentrations used for the EC₅₀ assay.
-
Incubation: Plates are incubated for the same duration.
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo) that quantifies metabolic activity.
-
Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50%.
Resistance Profile
During short-term clinical trials of Balapiravir, the emergence of drug-resistant HCV variants was not detected.[1] This suggests a relatively high barrier to resistance for this class of nucleoside inhibitors, a favorable characteristic compared to many non-nucleoside polymerase inhibitors and protease inhibitors.[7] The S282T mutation in the NS5B polymerase is a known resistance-associated substitution for some nucleoside inhibitors, but its selection under Balapiravir pressure was not reported.[8]
Conclusion and Clinical Perspective
Balapiravir is a prodrug of a potent nucleoside analog inhibitor that effectively targets the HCV NS5B polymerase, leading to chain termination and the inhibition of viral replication. It demonstrated significant, dose-dependent antiviral activity against HCV genotype 1 in both monotherapy and combination therapy settings. However, further clinical development was halted because of an unacceptable benefit-to-risk ratio, primarily due to dose-related hematological adverse events, including lymphopenia and neutropenia, when combined with peginterferon and ribavirin.[1] Despite its discontinuation, the study of Balapiravir underscores the viability of the NS5B polymerase as a target and the utility of the nucleoside inhibitor class in achieving viral suppression in HCV.
References
- 1. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates Balapiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
Structural analysis of Balapiravir Hydrochloride and its active metabolites
An In-depth Technical Guide to the Structural Analysis of Balapiravir Hydrochloride and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balapiravir (also known as R-1626 or Ro 4588161) is an investigational oral prodrug of a potent nucleoside analog inhibitor.[1][2] Initially developed for the treatment of Hepatitis C Virus (HCV), it was later studied for other RNA viruses like Dengue virus (DENV).[3][4] This document provides a comprehensive overview of the structural characteristics of this compound and its sequential active metabolites. It details the metabolic activation pathway, mechanism of action, and summarizes key quantitative data from preclinical and clinical studies.
Chemical Structure and Properties
Balapiravir is the 2',3',5'-tri-isobutyryl ester prodrug of 4'-azidocytidine.[3] This esterification significantly enhances the molecule's bioavailability after oral administration.[3] The hydrochloride salt form is typically used for formulation purposes.
Table 1: Physicochemical Properties of Balapiravir
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₃₀N₆O₈ | [2][5] |
| Molar Mass | 494.505 g·mol⁻¹ | [2] |
| Synonyms | R-1626, Ro 4588161 | [1][6] |
| Chemical Class | Glycosylamine, Nucleoside Analog | [5] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |[2] |
Metabolic Activation Pathway
The antiviral activity of Balapiravir is dependent on its intracellular conversion into the active triphosphate form. This multi-step process is crucial for its therapeutic effect.
-
Step 1: Conversion to R1479: Following oral absorption, the ester moieties of Balapiravir are rapidly cleaved by cellular esterases in the gastrointestinal tract and liver. This hydrolysis yields the primary circulating metabolite, R1479 (4'-azidocytidine).[3][7]
-
Step 2: Phosphorylation Cascade: Once R1479 enters target cells, it is sequentially phosphorylated by host cellular kinases. This cascade converts the nucleoside analog first into its monophosphate, then diphosphate, and finally into the pharmacologically active R1479 triphosphate.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Balapiravir - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Early-stage research on Balapiravir for Dengue fever
An In-depth Technical Guide to the Early-Stage Research of Balapiravir for Dengue Fever
Introduction
Balapiravir (R-1626, Ro4588161) is an experimental antiviral drug investigated for the treatment of Dengue fever.[1][2] It is a prodrug of the nucleoside analogue 4'-azidocytidine, known as R1479.[1][3] Originally developed by Hoffmann-La Roche for chronic hepatitis C virus (HCV) infection, its clinical development for HCV was halted due to safety concerns during extended therapy in combination with other drugs.[1][4] The rationale for exploring Balapiravir's efficacy against Dengue virus (DENV) stemmed from the structural similarity between the RNA-dependent RNA polymerases of HCV and DENV.[1] This guide provides a comprehensive overview of the preclinical and early clinical research on Balapiravir for Dengue fever, focusing on its in vitro activity, clinical trial results, and the subsequent understanding of its lack of in vivo efficacy.
Mechanism of Action
Balapiravir is administered orally and is converted in the body to its active nucleoside form, R1479.[3] Cellular kinases then phosphorylate R1479 to its 5'-triphosphate metabolite.[3][5] This active triphosphate form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral RNA genome.[3] By incorporating into the nascent viral RNA chain, it causes premature termination, thus inhibiting viral replication.[6]
Figure 1: Proposed mechanism of action for Balapiravir against Dengue virus.
In Vitro Efficacy
The active form of Balapiravir, R1479, demonstrated inhibitory activity against multiple Dengue virus serotypes and clinical isolates in various human cell lines.
| Cell Line | DENV Serotype(s) | Mean EC₅₀ (µM) |
| Huh-7 Cells | DENV reference strains & clinical isolates | 1.9 - 11 |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |
| Table 1: In Vitro Anti-DENV Activity of R1479.[1][7] |
Experimental Protocol: In Vitro Inhibition Assay
The antiviral activity of R1479 was evaluated in Huh-7 cells, a human hepatoma cell line.[1][7]
-
Cell Culture: Huh-7 cells were cultured in appropriate media and seeded into plates.
-
Virus Infection: Cells were infected with DENV reference strains or clinical isolates.
-
Compound Treatment: Following viral adsorption, the medium was replaced with fresh medium containing serial dilutions of R1479 or a control compound (like NITD008).[1]
-
Incubation: The infected and treated cells were incubated for a defined period to allow for viral replication.
-
Quantification: Viral replication was quantified by measuring the amount of viral RNA produced, typically using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curve.[1]
Clinical Trial: NCT01096576
An exploratory, dose-escalating, randomized, double-blind, placebo-controlled trial was conducted in Vietnam to assess the safety, tolerability, and antiviral efficacy of Balapiravir in adult male patients with Dengue.[1][8][9]
Experimental Protocol: Clinical Trial Design
-
Patient Enrollment: 64 adult men (18-65 years) with suspected Dengue, confirmed by a positive NS1 rapid test, were enrolled within 48 hours of symptom onset.[1]
-
Randomization and Treatment: Patients were randomly assigned to one of three arms:
-
Endpoint Assessment:
-
Virological: Viremia was assessed by qRT-PCR twice daily, and NS1 antigenemia was measured daily.[1]
-
Clinical: Fever clearance time was a key clinical endpoint.[1]
-
Pharmacokinetic: Serum samples were collected at predose (time 0) and at 2, 4, 8, and 12 hours post-dose on days 1 and 5 to measure plasma concentrations of R1479.[7]
-
Safety: Clinical and laboratory adverse events were monitored throughout the study.[1]
-
Pharmacokinetic and Clinical Outcomes
Pharmacokinetic analysis showed that Balapiravir was readily converted to R1479, achieving plasma concentrations that were expected to be inhibitory based on the in vitro data.[1]
| Treatment Group | Parameter | Day 1 |
| 1500 mg Balapiravir | Cₘₐₓ of R1479 (µM) | >6 µM in most patients |
| C₁₂ₕ of R1479 (µM) | 2.7 - 4.9 | |
| 3000 mg Balapiravir | Cₘₐₓ of R1479 (µM) | >6 µM in 95% of patients |
| C₁₂ₕ of R1479 (µM) | 2.1 - 15.7 | |
| Table 2: Pharmacokinetic Parameters of R1479 on Study Day 1.[1] |
Despite achieving target plasma concentrations, Balapiravir treatment showed no significant clinical or virological benefit compared to placebo.[1][8][9]
-
Virological Efficacy: Balapiravir did not alter the kinetics of viremia or NS1 antigenemia.[1][9]
-
Clinical Efficacy: There was no reduction in the time to fever clearance.[1][9]
-
Safety and Tolerability: Balapiravir was well-tolerated, with an adverse event profile similar to that of the placebo group.[1][8][9]
Unraveling the Lack of Efficacy
The discrepancy between the promising in vitro data and the disappointing clinical trial results prompted further investigation. Subsequent research revealed that the host immune response to DENV infection actively hindered the drug's mechanism of action.[2][5]
Dengue virus infection of peripheral blood mononuclear cells (PBMCs) triggers the production of cytokines.[2][5] These cytokines were found to decrease the efficiency of the conversion of R1479 into its active triphosphate form within the host cells.[5] This depotentiation meant that, despite adequate plasma levels of R1479, the intracellular concentration of the active antiviral agent was insufficient to inhibit viral replication effectively.[5]
Figure 2: DENV-induced cytokine production inhibits the activation of R1479.
Animal Models in Dengue Research
The development of suitable animal models that fully replicate human Dengue disease has been a significant challenge.[10][11] Non-human primates can be infected but do not typically develop severe disease.[10] Immunocompetent mice are generally resistant to DENV, although some models using neonatal or highly adapted virus strains show some signs of disease.[10][12] The most frequently used models for preclinical antiviral testing are immunocompromised mice, such as those deficient in interferon (IFN) receptors (e.g., AG129 mice), which are more susceptible to DENV infection.[13] While these models are valuable, the failure of drugs like Balapiravir highlights the potential disconnect between preclinical models and human clinical outcomes, emphasizing the complexity of Dengue pathogenesis.[13]
Conclusion
The early-stage research on Balapiravir for Dengue fever serves as a crucial case study in antiviral drug development. While the drug's active metabolite, R1479, demonstrated potent in vitro activity against Dengue virus, it failed to produce any virological or clinical benefits in a human trial.[1][9][14] This failure was not due to poor pharmacokinetics but rather to a previously unappreciated mechanism wherein the host's innate immune response to the infection actively depotentiated the drug by inhibiting its conversion to the active triphosphate form.[2][5] Although Balapiravir is not a viable candidate for Dengue treatment, the rigorous clinical trial established a valuable framework for future antiviral studies in this field and provided a critical lesson on the complex interplay between host immunity and drug efficacy.[1][14]
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balapiravir - Wikipedia [en.wikipedia.org]
- 3. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian animal models for dengue virus infection: a recent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients | Semantic Scholar [semanticscholar.org]
The Role of 4'-Azidocytidine in Balapiravir's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed primarily for the treatment of Hepatitis C Virus (HCV) infection, its antiviral activity is entirely dependent on the intracellular conversion to its active form, 4'-azidocytidine triphosphate (R1479-TP). This active metabolite serves as a competitive inhibitor and a chain terminator of the HCV RNA-dependent RNA polymerase (NS5B), thereby halting viral replication. This technical guide provides a comprehensive overview of the mechanism of action of 4'-azidocytidine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Although the clinical development of balapiravir for HCV was halted due to safety concerns, the study of 4'-azidocytidine continues to provide valuable insights into the development of antiviral nucleoside analogs.
Mechanism of Action: From Prodrug to Viral RNA Chain Termination
The antiviral efficacy of Balapiravir is a multi-step process that begins with its oral administration and culminates in the termination of viral RNA synthesis. This pathway involves initial hydrolysis of the prodrug, cellular uptake of the active nucleoside, and subsequent intracellular phosphorylation.
Bioactivation Pathway
Balapiravir is designed as a prodrug to enhance the oral bioavailability of 4'-azidocytidine (R1479).[1] Upon oral administration, Balapiravir undergoes rapid hydrolysis by esterases in the gastrointestinal tract and blood, releasing 4'-azidocytidine.[2] This active nucleoside is then transported into host cells, primarily hepatocytes in the case of HCV infection.
Inside the cell, 4'-azidocytidine is sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (DP), and finally to its active triphosphate form, 4'-azidocytidine triphosphate (R1479-TP).[3] This triphosphorylated molecule is the key effector that directly targets the viral replication machinery.
Inhibition of HCV NS5B Polymerase and Chain Termination
The active metabolite, 4'-azidocytidine triphosphate (R1479-TP), acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the HCV RNA-dependent RNA polymerase (NS5B).[1][4] R1479-TP binds to the active site of the NS5B polymerase and is incorporated into the nascent viral RNA strand.[4]
Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479-TP sterically hinders the formation of a phosphodiester bond with the incoming nucleotide. This prevents further elongation of the RNA chain, leading to premature termination of viral RNA synthesis.[4] This mechanism classifies 4'-azidocytidine as a non-obligate chain terminator.
Quantitative Antiviral Activity
The antiviral potency of 4'-azidocytidine (R1479) and its derivatives has been quantified in various in vitro and clinical studies.
In Vitro Activity
The inhibitory activity of R1479 and its triphosphate form against HCV has been determined using subgenomic replicon assays and enzymatic assays.
| Compound | Assay | Target | Value | Reference |
| 4'-Azidocytidine (R1479) | HCV Subgenomic Replicon | HCV Genotype 1b | IC50 = 1.28 µM | [1][5] |
| 4'-Azidocytidine (R1479) | HCV Subgenomic Replicon | HCV Genotype 1b | EC50 = 1.28 µM | [2] |
| 4'-Azidocytidine Triphosphate (R1479-TP) | HCV NS5B Polymerase Inhibition | Recombinant HCV Polymerase | Ki = 40 nM | [1][5] |
| 4'-Azidoarabinocytidine | HCV Subgenomic Replicon | HCV Genotype 1b | IC50 = 0.17 µM | [6] |
Clinical Efficacy of Balapiravir in HCV Genotype 1 Patients
Clinical trials of Balapiravir in combination with peginterferon alfa-2a and ribavirin demonstrated dose-dependent antiviral activity in patients with chronic HCV genotype 1 infection.
| Treatment Group | Duration | Mean Viral Load Reduction (log10 IU/mL) | Sustained Virological Response (SVR) | Reference |
| Balapiravir 1500 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |
| Balapiravir 1000 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |
| Balapiravir 500 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |
| Placebo + PEG-IFN/RBV | 12 weeks | Not Reported | 43% | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of 4'-azidocytidine.
HCV Subgenomic Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro efficacy of antiviral compounds against HCV replication in a cell-based system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.[8][9]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
4'-Azidocytidine (R1479) and control compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Maintain the Huh-7 replicon cell line in DMEM with 10% FBS and G418 to ensure the retention of the replicon.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: Prepare serial dilutions of 4'-azidocytidine and control compounds in culture medium. Add the diluted compounds to the appropriate wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[8]
-
Cell Lysis: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.
In Vitro HCV NS5B Polymerase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of the recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template and primer (e.g., poly(A)/oligo(U)).
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Radiolabeled nucleotide (e.g., [³H]UTP).
-
4'-Azidocytidine triphosphate (R1479-TP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT).
-
EDTA solution.
-
Filter paper (e.g., DE81).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and a mixture of three unlabeled NTPs.
-
Inhibitor Addition: Add varying concentrations of 4'-azidocytidine triphosphate (R1479-TP) to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Reaction: Add the recombinant NS5B polymerase and the radiolabeled NTP (e.g., [³H]UTP) to initiate the RNA synthesis reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
RNA Capture: Spot the reaction mixture onto DE81 filter paper and wash the filters to remove unincorporated nucleotides.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of RNA synthesis at each inhibitor concentration and calculate the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model.
Conclusion
4'-Azidocytidine, delivered as the prodrug Balapiravir, is a potent inhibitor of HCV replication. Its mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent chain termination of viral RNA synthesis by the NS5B polymerase, is a well-established paradigm for nucleoside analog antivirals. While the clinical development of Balapiravir for HCV was discontinued, the extensive research on 4'-azidocytidine has significantly contributed to our understanding of HCV virology and has informed the development of next-generation direct-acting antivirals. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bmglabtech.com [bmglabtech.com]
Initial Studies on the Bioavailability of Balapiravir Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479).[1] Developed to enhance the oral bioavailability of its parent compound, Balapiravir has been investigated as a potential antiviral agent against Hepatitis C virus (HCV) and Dengue virus.[2][3] The mechanism of action of the active compound, R1479, involves its intracellular phosphorylation to the active 5'-triphosphate metabolite, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] This technical guide provides a comprehensive overview of the initial studies on the bioavailability of Balapiravir Hydrochloride, presenting key data, experimental protocols, and relevant biological pathways.
Quantitative Bioavailability Data
Initial clinical studies have provided some insights into the pharmacokinetic profile of Balapiravir and its active metabolite, R1479. The following table summarizes the available quantitative data from a clinical trial in adult dengue patients (NCT01096576).
| Parameter | Value | Dosage Group | Notes |
| Plasma Maximum Concentration (Cmax) of R1479 | > 6 µM | 3000 mg Balapiravir | Achieved in 95% of patients within the first 12 hours of treatment.[4] |
| Dosing Regimen | 1500 mg or 3000 mg | N/A | Administered orally every 12 hours for 5 days.[4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the initial studies of Balapiravir.
Clinical Trial in Adult Dengue Patients (NCT01096576)
This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and efficacy of Balapiravir in adult male patients with confirmed Dengue virus infection.
-
Study Design: Patients were randomized to receive either Balapiravir (1500 mg or 3000 mg) or a placebo orally every 12 hours for 5 days.[4]
-
Pharmacokinetic Sampling: Serum samples for pharmacokinetic analysis were collected at pre-dose (time 0) and at 2, 4, 8, and 12 hours post-dose.[4]
-
Analytical Method: While specific details of the analytical method used in the clinical trial are not extensively published, the chemical stability of Balapiravir and R1479 has been studied using an ion pair high-performance liquid chromatography (HPLC) method with gradient elution. Azide release, a degradation product, was measured using a reversed-phase HPLC method with UV detection after derivatization.[1] It is highly probable that a similar validated HPLC-based method was used for the quantification of R1479 in the clinical trial serum samples.
In Vitro Antiviral Activity Assays
The antiviral activity of Balapiravir's active form, R1479, was assessed in various cell lines.
-
Cell Lines: Human hepatoma (Huh-7) cells, human macrophages, dendritic cells, and peripheral blood mononuclear cells (PBMCs) have been used to evaluate the antiviral efficacy.[2]
-
Methodology: The general principle of in vitro antiviral assays involves infecting the cell cultures with the virus and then treating them with different concentrations of the antiviral compound. The efficacy is typically determined by measuring the reduction in viral replication, often quantified by plaque assays or by measuring viral RNA levels using real-time polymerase chain reaction (RT-PCR).[2] The 50% effective concentration (EC50) is then calculated, representing the concentration of the drug that inhibits 50% of viral replication.
Signaling and Metabolic Pathways
The conversion of the prodrug Balapiravir to its active form and its subsequent mechanism of action involve several key steps.
Balapiravir Activation and Mechanism of Action
The following diagram illustrates the metabolic activation of Balapiravir and its inhibitory effect on viral replication.
Caption: Metabolic activation of Balapiravir to its active triphosphate form, which inhibits viral RdRp.
Impact of Host Cytokine Response on Balapiravir Efficacy
Research has indicated that the host's immune response to viral infection can negatively impact the efficacy of Balapiravir.
Caption: Dengue virus-induced cytokine production can impair the activation of Balapiravir's active metabolite.[5]
Conclusion
Initial studies on this compound demonstrated that as a prodrug, it could deliver the active antiviral agent R1479 into the systemic circulation. However, comprehensive public data on its absolute bioavailability remains limited. While early clinical trials provided some pharmacokinetic parameters, the drug's development was ultimately halted due to a combination of adverse side effects at higher doses and a lack of efficacy, particularly in the context of Dengue fever, where the host immune response was found to diminish its antiviral activity. The experimental protocols and pathways described herein provide a foundational understanding for researchers in the field of antiviral drug development.
References
- 1. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
- 3. Balapiravir - Wikipedia [en.wikipedia.org]
- 4. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Balapiravir Hydrochloride in Viral Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir hydrochloride (R1626) is the tri-isobutyrate ester prodrug of R1479 (4'-azidocytidine), a nucleoside analog that has demonstrated inhibitory activity against the replication of several RNA viruses.[1][2][3] Originally developed for the treatment of Hepatitis C Virus (HCV), its mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor has led to its investigation against other viruses, including Dengue virus (DENV).[1][4][5] Balapiravir itself is not active but is metabolized in vivo to the active compound R1479, which is then intracellularly phosphorylated to its triphosphate form. This active metabolite acts as a chain terminator when incorporated into newly synthesized viral RNA, thus inhibiting viral replication.
These application notes provide an overview of the use of this compound and its active form, R1479, in in-vitro viral replication inhibition assays, along with detailed protocols for researchers in virology and drug development.
Data Presentation
The antiviral activity of R1479, the active metabolite of Balapiravir, has been evaluated in various cell-based assays against different viruses. The following table summarizes the reported half-maximal effective concentration (EC50) values.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Dengue Virus (DENV) | Huh-7 | Virus Yield Reduction | 1.9 - 11 | [1] |
| Dengue Virus (DENV-1, DENV-2, DENV-4) | Primary Human Macrophages | Virus Yield Reduction | 1.3 - 3.2 | [1] |
| Dengue Virus (DENV-1, DENV-2, DENV-4) | Primary Human Dendritic Cells | Virus Yield Reduction | 5.2 - 6.0 | [1] |
| Dengue Virus (DENV-2) | Human Peripheral Blood Mononuclear Cells (PBMCs) - Immediate Treatment | Virus Yield Reduction | 0.103 ± 0.013 | [6] |
| Dengue Virus (DENV-2) | Human Peripheral Blood Mononuclear Cells (PBMCs) - Delayed Treatment (24h post-infection) | Virus Yield Reduction | 12.85 | [6] |
Experimental Protocols
General Cell Culture and Virus Propagation
-
Cell Lines: Select a cell line susceptible to infection by the virus of interest (e.g., Huh-7, Vero, or primary cells like human macrophages). Maintain the cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Virus Stocks: Propagate virus stocks by infecting susceptible cells at a low multiplicity of infection (MOI). Harvest the virus-containing supernatant when cytopathic effects (CPE) are observed, clarify by centrifugation, and store at -80°C. Determine the virus titer using a standard method such as a plaque assay or TCID50 assay.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound or R1479 in a serum-free medium.
-
Virus Infection: Remove the growth medium from the cells and infect with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X growth medium and 1.2% agarose containing the desired concentrations of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the compound.
-
Cell Seeding: Seed susceptible cells in 24-well or 48-well plates and grow to confluence.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the compound for a specified period (e.g., 2 hours). Then, infect the cells with the virus at a specific MOI (e.g., 0.1).
-
Incubation: Incubate the infected cells in the presence of the compound for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Collect the cell culture supernatant.
-
Virus Tittering: Determine the viral titer in the collected supernatant using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. Determine the EC50 value as described for the plaque reduction assay.
Quantitative RT-PCR (qRT-PCR) Assay
This assay measures the effect of the compound on the levels of viral RNA.
-
Experimental Setup: Follow steps 1-3 of the Virus Yield Reduction Assay.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene. Include a standard curve of known quantities of viral RNA to enable absolute quantification.
-
Data Analysis: Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH, actin). Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration and determine the EC50 value.
Mandatory Visualizations
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.asm.org [journals.asm.org]
Application of Balapiravir: A Review of Preclinical and Clinical Development
Introduction
Balapiravir (also known as R-1626 or Ro4588161) is an experimental antiviral drug that was developed as a potential treatment for chronic Hepatitis C Virus (HCV) infection and was later investigated for Dengue Virus (DENV) infection.[1][2] It is a prodrug of the nucleoside analog R1479 (4'-azidocytidine), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] Despite initial promise, the clinical development of Balapiravir was halted due to a lack of efficacy and safety concerns.[1][2] This document provides an overview of the available information on Balapiravir, with a focus on its mechanism of action and the outcomes of clinical investigations.
Mechanism of Action
Balapiravir is designed to be orally bioavailable and is converted in the body to its active form, R1479 triphosphate. This active metabolite is a nucleoside analog that gets incorporated into the growing viral RNA chain by the viral RdRp. The presence of the 4'-azido group on the ribose sugar of R1479 leads to the termination of RNA chain elongation, thus inhibiting viral replication.[3][5][6] Both HCV and DENV possess RNA-dependent RNA polymerases with similar structures, which was the rationale for exploring Balapiravir's activity against Dengue.[3]
Caption: Mechanism of action of Balapiravir.
Application in Viral Infections: A Note on the Absence of Animal Model Data
Extensive searches for published literature detailing the application of Balapiravir in animal models of viral infections did not yield specific experimental data. The development of Balapiravir appears to have moved directly from in vitro studies to human clinical trials. The following sections summarize the findings from these human studies.
Balapiravir for Hepatitis C Virus (HCV)
Initial clinical trials in patients with chronic HCV infection showed that Balapiravir monotherapy could lead to a dose- and time-dependent reduction in plasma HCV RNA levels.[3] In a 14-day monotherapy study, the highest dose of 4500 mg twice daily resulted in a mean viral load reduction of 3.7 log10 IU/mL in treatment-naive individuals with HCV genotype 1.[2] Furthermore, a phase 2a study suggested a synergistic effect when Balapiravir was combined with pegylated interferon-α-2a (PEG-IFNα-2a) and ribavirin (RBV).[2]
However, longer-term treatment with Balapiravir in combination therapy was associated with significant hematological side effects, most notably lymphopenia (a reduction in the number of lymphocytes).[1][2] These adverse events could not be managed by dose adjustments, which ultimately led to the discontinuation of Balapiravir's development for HCV.[2]
Balapiravir for Dengue Virus (DENV)
The structural similarity between the RdRp of HCV and DENV prompted an investigation into Balapiravir for the treatment of Dengue fever.[3]
In Vitro Studies
The active form of Balapiravir, R1479, demonstrated activity against DENV-1, DENV-2, and DENV-4 in primary human macrophages and dendritic cells.[3] The mean 50% effective concentration (EC50) values were in a range considered pharmacologically achievable in humans.[3]
Human Clinical Trial
A randomized, double-blind, placebo-controlled trial was conducted in adult male patients with dengue. Participants received either a placebo, 1500 mg of Balapiravir, or 3000 mg of Balapiravir orally for five days.[3][7][8][9]
Key Findings:
-
Safety and Tolerability: Balapiravir was found to be well-tolerated, with an adverse event profile similar to that of the placebo group.[3][7][8][9]
-
Antiviral Efficacy: Despite achieving plasma concentrations of the active drug R1479 that were expected to be inhibitory based on in vitro data, Balapiravir showed no measurable effect on viral kinetics.[3][9] There were no significant differences in the time to clearance of viremia or NS1 antigenemia between the Balapiravir and placebo groups.[3]
-
Clinical Outcome: Balapiravir treatment did not reduce the fever clearance time or affect other clinical and laboratory markers of dengue severity.[3][9]
Quantitative Data from Human Dengue Trial
| Parameter | Placebo (n=32) | Balapiravir 1500 mg (n=10) | Balapiravir 3000 mg (n=22) |
| Median Time to Viremia Clearance (hours) | 120 | 120 | 120 |
| Median Time to NS1 Antigenemia Clearance (days) | 7 | 7 | 7 |
| Median Fever Clearance Time (hours) | 78.5 | 81.5 | 78.5 |
| Data summarized from a randomized controlled trial in adult dengue patients.[3] |
Reason for Lack of Efficacy in Dengue
Subsequent research suggested that the excess cytokine production triggered by DENV infection in peripheral blood mononuclear cells (PBMCs) prevents the efficient conversion of the prodrug Balapiravir into its active form, R1479.[1] This effectively "depotentiates" the drug in infected individuals.[4]
Caption: Hypothesized mechanism of Balapiravir's lack of efficacy in Dengue.
Balapiravir is a polymerase inhibitor that, despite a sound theoretical mechanism of action and some early promising results in HCV, failed in clinical development for both HCV and Dengue. The lack of efficacy in Dengue, attributed to the host's immune response interfering with the drug's activation, and the unacceptable side effects in long-term HCV treatment, led to the cessation of its development. There is a notable absence of published data on the use of Balapiravir in animal models, with research having prioritized human clinical trials. Therefore, no detailed protocols for its application in animal models can be provided. The story of Balapiravir serves as an important case study in antiviral drug development, highlighting the challenges of translating in vitro activity into in vivo efficacy, particularly for acute viral illnesses characterized by a strong inflammatory response.
References
- 1. Balapiravir - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of Balapiravir by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balapiravir is an investigational antiviral agent. As with any pharmaceutical compound in development, robust and reliable analytical methods are crucial for its characterization, quantification in various matrices, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceutical compounds. This document provides a detailed application note and a representative protocol for the quantitative determination of Balapiravir using Reverse-Phase HPLC (RP-HPLC) with UV detection.
Disclaimer: The following protocol is a representative method based on established principles of HPLC for antiviral compounds. This method should be considered a starting point and will require optimization and validation for specific applications and matrices.
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Balapiravir from potential impurities and degradation products. The separation is achieved on a C18 stationary phase, which is a non-polar hydrocarbon, using a polar mobile phase. The analyte is retained on the column based on its hydrophobicity. By manipulating the composition of the mobile phase, the retention and elution of Balapiravir can be controlled. A UV detector is used for the quantification of the analyte by measuring its absorbance at a specific wavelength.
Experimental Protocols
Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., ChemStation, Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters for solvent filtration.
-
0.22 µm syringe filters for sample filtration.
Chemicals and Reagents:
-
Balapiravir reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
Ammonium acetate (analytical grade).
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of Balapiravir.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH 4.5) B: Acetonitrile |
| Gradient | Isocratic: 60% A and 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (20 mM Ammonium Acetate, pH 4.5):
-
Weigh 1.54 g of ammonium acetate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 with dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. For isocratic elution, mix 600 mL of the buffer (Solvent A) with 400 mL of acetonitrile (Solvent B).
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Balapiravir reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to 10 mL with the diluent.
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (for drug substance):
-
Accurately weigh a quantity of the sample equivalent to 10 mg of Balapiravir into a 10 mL volumetric flask.
-
Follow the same procedure as for the standard stock solution preparation.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (diluent) to ensure no interfering peaks are present at the retention time of Balapiravir.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Balapiravir in the sample solutions from the calibration curve using the regression equation.
Data Presentation
The quantitative performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected validation parameters for a reliable Balapiravir analysis method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC (e.g., 5 µg/mL) | < 2.0% | < 2.0% |
| Mid QC (e.g., 25 µg/mL) | < 2.0% | < 2.0% |
| High QC (e.g., 75 µg/mL) | < 2.0% | < 2.0% |
Table 3: Accuracy (% Recovery)
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | % Recovery |
| 80% | Example Value | Example Value | 98.0 - 102.0% |
| 100% | Example Value | Example Value | 98.0 - 102.0% |
| 120% | Example Value | Example Value | 98.0 - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | Example Value | Signal-to-Noise ratio of 3:1 |
| LOQ | Example Value | Signal-to-Noise ratio of 10:1 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Balapiravir.
Troubleshooting & Optimization
Addressing the chemical instability and degradation of Balapiravir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability and degradation of Balapiravir.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimentation of Balapiravir in a question-and-answer format.
Question 1: I am observing rapid degradation of my Balapiravir stock solution. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of Balapiravir is often linked to the pH of your solution. Balapiravir's degradation, which involves the release of an azide group, is pH-dependent and proceeds faster in acidic conditions as compared to neutral solutions[1][2][3]. To mitigate this, ensure your stock solutions are prepared and stored in a neutral pH buffer (pH 7.0-7.4). Avoid acidic conditions during storage and experimental procedures whenever possible.
Question 2: What are the primary degradation products of Balapiravir I should be looking for in my analysis?
Answer: Balapiravir is a prodrug of R1479 (4'-azidocytidine). Its primary degradation involves the hydrolysis of the tri-isobutyrate ester groups, leading to the formation of R1479, as well as mono- and di-esters of R1479[1][2][3]. The parent drug, R1479, can further degrade into cytosine and an azide ion[1][2][3]. Therefore, when analyzing for degradation, you should primarily monitor for the appearance of R1479, its ester intermediates, and cytosine.
Question 3: My in vitro antiviral assay with Balapiravir is showing lower than expected potency. Could this be related to its stability?
Answer: Yes, the observed potency of Balapiravir can be significantly impacted by its stability and conversion to its active form. In some biological contexts, such as in the presence of certain viral infections, the cellular environment can hinder the conversion of the Balapiravir prodrug to its active triphosphate form[4][5]. For instance, in studies with dengue virus, elevated cytokine levels in peripheral blood mononuclear cells were found to decrease the efficiency of this conversion, leading to reduced antiviral potency[4]. When conducting cellular assays, it is crucial to consider the metabolic activity of the cells and potential host-factor interactions that might affect the intracellular processing of Balapiravir.
Question 4: Are there any specific analytical methods recommended for monitoring Balapiravir and its degradation products?
Answer: A robust method for analyzing Balapiravir and its degradation products is ion-pair high-performance liquid chromatography (HPLC) with gradient elution[1][3]. This technique allows for the separation and quantification of the prodrug, the parent compound (R1479), and its various degradation products. For the specific detection of azide release, a reversed-phase HPLC method with UV detection can be employed after derivatization with 3,5-dinitrobenzoyl chloride[1][2][3].
Question 5: I am planning a preclinical study. Does the prodrug formulation of Balapiravir offer any stability advantages in vivo?
Answer: Yes, the prodrug formulation of Balapiravir was designed to improve the oral exposure of the active compound, R1479[1][2][3]. Studies have shown that the amount of azide released from Balapiravir is significantly less than that from R1479 directly[1][2][3]. This suggests a potential advantage of the prodrug in terms of stability and controlled release of the active drug in vivo.
Data Presentation
Table 1: Summary of Balapiravir Degradation and Stability
| Parameter | Observation | Reference |
| Primary Degradation Products | R1479 (parent drug), mono- and di-esters of R1479, Cytosine, Azide | [1][2][3] |
| Effect of pH | Degradation (azide release) is faster in acidic solutions compared to neutral solutions. | [1][2][3] |
| Prodrug Advantage | Significantly less azide is released from Balapiravir compared to R1479. | [1][2][3] |
| Biological Conversion | Viral infections (e.g., Dengue) can trigger cytokine production that hinders the conversion of Balapiravir to its active triphosphate form. | [4][5] |
Experimental Protocols
Protocol 1: HPLC Analysis of Balapiravir and Its Degradation Products
This protocol outlines a general procedure for the analysis of Balapiravir and its degradation products based on published methodologies[1][3].
1. Objective: To separate and quantify Balapiravir, R1479, and its ester and cytosine degradation products.
2. Materials:
- Balapiravir reference standard
- R1479 reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ion-pairing agent (e.g., heptafluorobutyric acid)
- pH adjustment reagents (e.g., phosphoric acid, sodium hydroxide)
- HPLC system with a UV detector
- C18 reversed-phase column
3. Method:
- Mobile Phase Preparation:
- Prepare Mobile Phase A: An aqueous solution containing the ion-pairing agent, with the pH adjusted as required for optimal separation.
- Prepare Mobile Phase B: Acetonitrile.
- Standard Solution Preparation:
- Prepare stock solutions of Balapiravir and R1479 in a suitable solvent (e.g., acetonitrile/water mixture).
- Prepare a series of calibration standards by diluting the stock solutions.
- Sample Preparation:
- Dilute the experimental samples to fall within the calibration range.
- Filter the samples through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: Monitor at a wavelength appropriate for the compounds of interest (e.g., determined by UV-Vis scan).
- Gradient Elution: Develop a gradient program that starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the compounds of interest. An example gradient could be:
- 0-5 min: 95% A, 5% B
- 5-20 min: Gradient to 50% A, 50% B
- 20-25 min: Gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30-35 min: Return to initial conditions (95% A, 5% B)
- Data Analysis:
- Identify the peaks corresponding to Balapiravir and its degradation products by comparing their retention times with those of the reference standards.
- Quantify the compounds using the calibration curves generated from the standard solutions.
Visualizations
References
- 1. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balapiravir - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating Balapiravir-Induced Lymphopenia
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the underlying causes of lymphopenia observed as a side effect of the experimental antiviral drug, Balapiravir. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Balapiravir and what is its known association with lymphopenia?
Balapiravir (R-1626) is an experimental antiviral prodrug of 4'-azidocytidine (R1479), which acts as a polymerase inhibitor.[1] It was initially developed for the treatment of Hepatitis C and was later studied for Dengue fever.[1] Clinical development was halted in part due to serious side effects, including lymphopenia, which were observed at higher doses.[1]
Q2: What is the primary hypothesized mechanism for Balapiravir-induced toxicity?
The active metabolite of Balapiravir, R1479, has been shown to be a substrate for and chain terminator of human mitochondrial RNA polymerase (POLRMT).[2] This inhibition of mitochondrial RNA transcription and subsequent protein synthesis is a likely cause of mitochondrial toxicity, which can lead to adverse cellular effects, including in lymphocytes.[2]
Q3: How might the context of a viral infection, such as Dengue fever, influence Balapiravir-induced lymphopenia?
Research indicates that the pro-inflammatory cytokine environment triggered by Dengue virus infection can significantly impair the conversion of the Balapiravir prodrug into its active triphosphate form within peripheral blood mononuclear cells (PBMCs).[3][4] This could lead to a complex scenario where the drug's efficacy is reduced while off-target toxicities might still occur, or where the lymphopenia is a combined effect of the viral infection itself and the drug.
Q4: Are there other potential mechanisms by which a nucleoside analog like Balapiravir could cause lymphopenia?
Yes, other nucleoside analogs have been shown to induce lymphopenia through various mechanisms, including:
-
Induction of Apoptosis: Many antiviral and anticancer nucleoside analogs can be incorporated into cellular DNA, leading to DNA damage and the activation of apoptotic pathways.
-
Cell Cycle Arrest: Interference with DNA replication and repair mechanisms can cause cells, including lymphocytes, to arrest in different phases of the cell cycle, preventing their proliferation.
-
Direct Inhibition of Lymphocyte Proliferation: Some compounds can directly inhibit the cellular machinery required for lymphocyte proliferation in response to stimuli.
Troubleshooting Experimental Assays
Problem: High variability in lymphocyte viability assays after Balapiravir treatment.
-
Possible Cause 1: Inconsistent conversion of Balapiravir to its active form (R1479). The efficiency of the intracellular phosphorylation of R1479 can be cell-type dependent and influenced by the activation state of the cells.
-
Troubleshooting Tip: When possible, use the active metabolite, R1479, directly in your in vitro assays to bypass the variability of the conversion process. If using Balapiravir, ensure consistent cell culture conditions and consider pre-activating lymphocytes to achieve a more uniform metabolic state.
-
-
Possible Cause 2: Influence of viral infection on drug metabolism. If co-culturing with a virus, be aware that the viral infection itself can alter cellular metabolism and cytokine production, impacting how the cells process Balapiravir.[3][4]
-
Troubleshooting Tip: Run parallel experiments with and without viral infection to dissect the effects of the virus from the direct effects of the drug. Measure key cytokines in your culture supernatants to correlate with any observed changes in drug potency or toxicity.
-
Problem: Difficulty in distinguishing between apoptosis and necrosis in cell death assays.
-
Possible Cause: Late-stage apoptosis can lead to secondary necrosis. Relying on a single cell death marker might be misleading.
-
Troubleshooting Tip: Use a multi-parametric approach. For flow cytometry, combine Annexin V staining (for early apoptosis) with a viability dye like Propidium Iodide (PI) or 7-AAD (to identify necrotic or late apoptotic cells). Complement this with assays for caspase activation (e.g., FLICA) to confirm the involvement of apoptotic pathways.
-
Proposed Investigational Pathways
The following diagram illustrates the potential signaling pathways that could be investigated to understand Balapiravir-induced lymphopenia.
Caption: Proposed mechanisms of Balapiravir-induced lymphopenia.
Experimental Protocols
Experiment 1: Assessment of Balapiravir-Induced Apoptosis in Lymphocytes
Objective: To determine if Balapiravir or its active metabolite, R1479, induces apoptosis in primary human lymphocytes or lymphocyte cell lines.
Methodology:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs) or a human T-cell lymphoma line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Drug Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat cells with a dose range of Balapiravir or R1479 (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Apoptosis Staining (Flow Cytometry):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within 1 hour.
-
-
Caspase Activation Assay:
-
Utilize a fluorescently labeled inhibitor of caspases (FLICA) assay to detect active caspases-3/7.
-
Treat cells as described above.
-
Add the FLICA reagent to the cell cultures for the final hour of incubation.
-
Wash and analyze cells by flow cytometry or fluorescence microscopy.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Caspase-3/7 Activity (MFI) |
| Vehicle Control | 0 | |||
| Balapiravir | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| R1479 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control | Varies |
Experiment 2: Analysis of Lymphocyte Proliferation Inhibition
Objective: To assess the impact of Balapiravir on lymphocyte proliferation in response to stimulation.
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Cell Culture and Treatment:
-
Wash and resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed cells at 2 x 10^5 cells/well in a 96-well plate.
-
Add Balapiravir or R1479 at various concentrations.
-
Stimulate cells with a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads. Include unstimulated and stimulated vehicle controls.
-
-
Incubation: Culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and stain with antibodies against lymphocyte markers (e.g., CD3, CD4, CD8) to analyze specific subpopulations.
-
Analyze by flow cytometry, gating on the lymphocyte population and then on specific subsets. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Proliferation Index (CD3+) | % Divided Cells (CD4+) | % Divided Cells (CD8+) |
| Unstimulated Control | 0 | |||
| Stimulated Control | 0 | |||
| Balapiravir | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| R1479 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Workflow Diagram
Caption: Workflow for investigating Balapiravir's effect on lymphocytes.
References
- 1. Balapiravir - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates Balapiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cytokine-Mediated Inhibition of Balapiravir Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cytokine-mediated inhibition of Balapiravir prodrug activation. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Balapiravir and how is it activated?
Balapiravir (R1626) is an orally bioavailable prodrug of the nucleoside analog 4'-azidocytidine (R1479). For antiviral activity, Balapiravir must be converted in the body to its active form, R1479-triphosphate (R1479-TP). This activation is a three-step intracellular phosphorylation cascade catalyzed by host cell kinases.[1][2]
Q2: We are observing lower than expected efficacy of Balapiravir in our cell-based assays, particularly in primary immune cells. What could be the cause?
A primary reason for reduced Balapiravir efficacy, especially in the context of viral infection models using peripheral blood mononuclear cells (PBMCs), is cytokine-mediated inhibition of the prodrug's activation. Viral infection can stimulate PBMCs to produce a variety of cytokines, which in turn can significantly suppress the conversion of R1479 to its active triphosphate form.[3][4] This phenomenon has been termed "depotentiation."
Q3: Which cytokines are implicated in the inhibition of Balapiravir activation?
Studies have shown that a cocktail of cytokines, similar to that produced during a dengue virus infection, can significantly reduce the potency of R1479. Key cytokines involved in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and Interferon-beta (IFN-β).[4]
Q4: What is the mechanism of this cytokine-mediated inhibition?
Cytokines can downregulate the activity of key cellular enzymes required for the phosphorylation of R1479. The activation of R1479 to R1479-TP is a sequential process:
-
R1479 → R1479-monophosphate (R1479-MP): Catalyzed by deoxycytidine kinase (dCK) .
-
R1479-MP → R1479-diphosphate (R1479-DP): Catalyzed by UMP-CMP kinase (CMPK) .
-
R1479-DP → R1479-triphosphate (R1479-TP): Catalyzed by nucleoside diphosphate kinases (NDPKs) .
Cytokine signaling can interfere with these kinase activities, leading to a bottleneck in the activation pathway and a lower concentration of the active R1479-TP.
Q5: How significant is the reduction in Balapiravir's potency due to cytokines?
In in vitro studies using dengue virus-infected PBMCs, the 50% effective concentration (EC50) of R1479 was observed to increase by as much as 125-fold when the drug was added after infection had been established and cytokine production was underway.[3][4] This dramatic decrease in potency can render the drug ineffective at clinically achievable concentrations.
Troubleshooting Guides
Issue 1: Inconsistent antiviral activity of Balapiravir in primary cell cultures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cytokine production by infected cells | Pre-treat cells with Balapiravir before viral infection. | Higher antiviral activity should be observed as the drug is activated before significant cytokine production begins. |
| Measure cytokine levels (e.g., TNF-α, IL-10, IFN-β) in your culture supernatant using ELISA or a multiplex bead assay. | Elevated cytokine levels will correlate with reduced Balapiravir efficacy. | |
| Include a non-cytokine-producing cell line (if applicable for your virus) as a control. | Balapiravir should exhibit more potent and consistent activity in these cells. | |
| Variability in primary cell donors | Screen PBMC donors for baseline cytokine production and response to your viral infection model. | Selecting donors with a less robust pro-inflammatory response may lead to more consistent results. |
Issue 2: Difficulty in detecting the active metabolite, R1479-triphosphate, in treated cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient intracellular concentration | Optimize the concentration of Balapiravir and the incubation time. | Increased detection of R1479-TP by LC-MS/MS. |
| Cytokine-mediated inhibition of phosphorylation | Analyze R1479-TP levels in both uninfected and infected cells treated with Balapiravir. | Lower levels of R1479-TP are expected in infected cells that are producing cytokines. |
| Co-treat cells with Balapiravir and a broad-spectrum anti-inflammatory agent (use with caution and appropriate controls). | A partial rescue of R1479-TP formation may be observed. | |
| Analytical method sensitivity | Ensure your LC-MS/MS method is optimized for the detection of nucleoside triphosphates.[5][6][7][8] | Improved sensitivity and accurate quantification of R1479-TP. |
Quantitative Data Summary
Table 1: Effect of Dengue Virus (DENV) Infection on the Antiviral Potency of R1479 in Human PBMCs
| Treatment Condition | EC50 of R1479 (µM) | Fold Change in EC50 |
| Pre-treatment (R1479 added before DENV) | ~0.5 - 2.0 | 1 |
| Post-treatment (R1479 added after DENV infection) | Up to 250 | ~125 |
Data compiled from findings reported in Chen et al., J Virol, 2014.[3][4]
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine-Mediated Inhibition of Balapiravir Activation
This protocol outlines the key steps to investigate the effect of cytokines on the antiviral activity of Balapiravir in primary human PBMCs.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Experimental Groups:
-
Uninfected Control: PBMCs treated with a vehicle control.
-
Infected Control: PBMCs infected with the virus of interest.
-
Balapiravir Pre-treatment: PBMCs pre-incubated with a serial dilution of Balapiravir for 2-4 hours before viral infection.
-
Balapiravir Post-treatment: PBMCs infected with the virus for a set period (e.g., 24 hours) to allow for cytokine production, followed by the addition of a serial dilution of Balapiravir.
-
Cytokine Treatment (Optional): Treat uninfected PBMCs with a cocktail of recombinant human cytokines (e.g., TNF-α, IL-10, IFN-β) at physiologically relevant concentrations, followed by the addition of Balapiravir.
-
-
Viral Infection: Infect cells at a multiplicity of infection (MOI) optimized for your specific virus and cell type.
-
Incubation: Incubate the cells for a duration appropriate for the viral replication cycle (e.g., 48-72 hours).
-
Endpoint Analysis:
-
Viral Load Quantification: Measure viral RNA or infectious virus particles in the culture supernatant using qRT-PCR or a plaque assay, respectively.
-
EC50 Determination: Calculate the 50% effective concentration (EC50) of Balapiravir for each treatment condition.
-
Cytokine Measurement (Optional): Quantify the levels of key cytokines in the culture supernatants using ELISA or a multiplex assay.
-
Protocol 2: Quantification of Intracellular R1479-Triphosphate by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the active triphosphate metabolite of Balapiravir.
-
Cell Treatment: Culture and treat cells (e.g., PBMCs) with Balapiravir as described in Protocol 1.
-
Cell Lysis and Extraction:
-
Harvest a known number of cells by centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 70% methanol).
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Employ an appropriate column (e.g., a C18 column) and an ion-pairing agent in the mobile phase to achieve separation of the highly polar nucleoside triphosphates.[6]
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of R1479-triphosphate, along with an appropriate internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of R1479-triphosphate.
-
Quantify the intracellular concentration of R1479-triphosphate in the cell extracts based on the standard curve.
-
Normalize the results to the cell number.
-
Visualizations
Caption: Balapiravir activation pathway.
Caption: Cytokine-mediated inhibition workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential phosphorylation of azidothymidine, dideoxycytidine, and dideoxyinosine in resting and activated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Balapiravir in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Balapiravir in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Balapiravir?
A1: Balapiravir (R-1626) is a prodrug of a nucleoside analogue, 4'-azidocytidine (R1479). As a prodrug, Balapiravir is designed to improve oral bioavailability.[1][2] Following administration, it is converted in the body to its active form, R1479. This active metabolite is then further phosphorylated intracellularly to R1479-triphosphate. R1479-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Q2: What are the primary preclinical cell-based models for evaluating Balapiravir's antiviral activity?
A2: The antiviral activity of Balapiravir's active form, R1479, has been evaluated in several cell lines. Commonly used models include Huh-7 (human hepatoma) cells, as well as primary human macrophages and dendritic cells, which are relevant targets for viruses like Dengue.
Q3: What are the known challenges with Balapiravir's efficacy observed in clinical trials?
A3: Clinical trials with Balapiravir for Dengue fever showed that lower doses did not significantly reduce viral load, while higher doses were associated with adverse effects.[3] Research suggests that the pro-inflammatory cytokines produced during an active viral infection can inhibit the conversion of the active metabolite R1479 to its therapeutic triphosphate form, thus reducing the drug's effectiveness in vivo.
Q4: Which animal models are suitable for in vivo preclinical studies of Balapiravir for Dengue virus?
A4: Immunocompromised mouse models are commonly used for preclinical evaluation of anti-Dengue virus compounds. The AG129 mouse model, which lacks receptors for both type I and II interferons, is a frequently used model for studying Dengue virus pathogenesis and for testing antiviral efficacy.[4][5] Humanized mouse models are also being developed to better recapitulate human immune responses.[6]
Troubleshooting Guides
Problem 1: Inconsistent antiviral activity in in vitro assays.
-
Question: We are observing variable EC50 values for R1479 in our cell-based assays. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure that the cell lines used (e.g., Huh-7) are healthy, within a low passage number, and free from mycoplasma contamination. Cellular metabolism, which is crucial for the phosphorylation of R1479, can be affected by cell health.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for viral infection across all experiments. Variations in virus titer can lead to differing levels of host cell response, including cytokine production, which may impact drug activation.
-
Compound Stability: Prepare fresh solutions of R1479 for each experiment. The stability of the compound in culture media over the course of the assay should be considered.
-
Assay-Specific Parameters: The timing of drug addition relative to infection can significantly impact outcomes. Pre-treatment, co-treatment, and post-treatment protocols will yield different results. Ensure your chosen protocol is consistent.
-
Problem 2: Poor oral bioavailability in animal models.
-
Question: We are observing low plasma concentrations of the active metabolite R1479 after oral administration of Balapiravir in our mouse model. How can we address this?
-
Answer:
-
Formulation: Balapiravir is a lipophilic prodrug designed to enhance oral absorption.[1][2] However, the choice of vehicle for oral gavage is critical. Consider using a formulation that enhances solubility and stability. While specific formulations for preclinical studies of Balapiravir are not widely published, common strategies for poorly soluble compounds include suspensions in vehicles containing methylcellulose or carboxymethylcellulose, or solutions in appropriate co-solvents.
-
First-Pass Metabolism: As a prodrug, Balapiravir is susceptible to first-pass metabolism in the gut and liver. The extent of this metabolism can vary between animal species. Consider characterizing the metabolic profile in the chosen animal model.
-
Gastrointestinal Stability: Assess the stability of Balapiravir in the gastrointestinal environment of the preclinical model. Factors such as pH and digestive enzymes can impact the integrity of the prodrug before absorption.
-
Problem 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: R1479 shows potent antiviral activity in our cell culture experiments, but Balapiravir is not showing the expected efficacy in our animal model of Dengue infection. What could explain this?
-
Answer:
-
Inadequate Prodrug Conversion: The conversion of Balapiravir to R1479 and subsequently to the active R1479-triphosphate is a critical step. As demonstrated in studies, host factors can influence this process.
-
Immune-Mediated Inhibition of Activation: A key consideration for Balapiravir is the potential for immune activation to suppress its conversion to the active triphosphate form. In an in vivo infection model, the host immune response, including the production of cytokines, can significantly reduce the intracellular concentration of R1479-triphosphate, thereby diminishing the drug's antiviral effect.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The plasma or tissue concentrations of R1479 achieved in the animal model may not be sufficient to inhibit viral replication. It is crucial to perform pharmacokinetic studies to determine the exposure of the active metabolite in the target tissues and correlate this with the in vitro EC50 values.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of R1479 (Active Metabolite of Balapiravir) against Dengue Virus (DENV)
| Cell Line | DENV Serotype(s) | EC50 Range (µM) |
| Huh-7 | DENV-1, DENV-2, DENV-4 | 1.9 - 11 |
| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |
| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |
Table 2: Clinical Pharmacokinetics of R1479 Following Oral Administration of Balapiravir in Dengue Patients (Day 1)
| Balapiravir Dose | Cmax (µM) (Median) | C12h (µM) (Median) |
| 1500 mg | >6 | 2.7 - 4.9 |
| 3000 mg | >6 | 2.1 - 15.7 |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay for R1479 against Dengue Virus
This protocol is a general guideline and should be optimized for specific cell lines and virus strains.
-
Cell Plating: Seed a suitable cell line (e.g., Huh-7 or Vero cells) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of R1479 in an appropriate solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Viral Infection: Infect the cell monolayer with Dengue virus at a pre-determined multiplicity of infection (MOI).
-
Treatment: At a specified time point post-infection (e.g., 1 hour), remove the viral inoculum and add the media containing the different concentrations of R1479.
-
Incubation: Incubate the plates for a period that allows for viral replication and detection (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
Plaque Reduction Assay: This involves overlaying the infected cells with a semi-solid medium and staining for viral plaques after a few days.
-
qRT-PCR: Quantify viral RNA from the cell supernatant or cell lysate.
-
In-Cell ELISA: Detect viral antigens (e.g., NS1) within the infected cells.[7]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration.
Protocol 2: Assessment of Cellular Uptake of R1479
This protocol provides a general framework for measuring the intracellular accumulation of R1479.
-
Cell Culture: Plate cells of interest (e.g., PBMCs or a relevant cell line) in a suitable format (e.g., 6-well plates).
-
Compound Treatment: Treat the cells with a known concentration of R1479 for various time points.
-
Cell Lysis: At each time point, wash the cells thoroughly with cold PBS to remove any extracellular compound. Lyse the cells using an appropriate lysis buffer.
-
Quantification of Intracellular R1479:
-
LC-MS/MS: This is the most sensitive and specific method for quantifying the concentration of R1479 in the cell lysate. A standard curve with known concentrations of R1479 should be prepared in a similar matrix for accurate quantification.[8]
-
-
Data Normalization: Normalize the amount of intracellular R1479 to the total protein concentration or cell number in each sample.
Visualizations
Caption: Metabolic activation pathway of Balapiravir.
Caption: In vitro antiviral activity assay workflow.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
- 1. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Clinical Development of Balapiravir for Hepatitis C
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the challenges encountered during the clinical development of Balapiravir for the treatment of Hepatitis C (HCV). The content is structured to address specific issues and provide clarity on the data and protocols from key clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Balapiravir for Hepatitis C ultimately discontinued?
The clinical development of Balapiravir for chronic Hepatitis C was halted primarily because of an unacceptable benefit-to-risk ratio that emerged during a large Phase 2 clinical trial.[1][2] While the drug showed initial antiviral activity, it was associated with significant safety concerns, particularly dose-related hematological toxicity.[1][3] These safety issues led to high rates of treatment discontinuation, which compromised the ability to assess its true efficacy and ultimately did not offer a significant advantage over the existing standard of care to justify the risks.[1]
Q2: What were the primary safety and tolerability issues observed in the Balapiravir clinical trials?
The most significant challenge in the clinical development of Balapiravir was its safety profile. Key issues included:
-
Hematological Toxicity: Serious hematological adverse events were common in patients receiving Balapiravir, with lymphopenia (a reduction in white blood cells) and neutropenia being particularly frequent.[1][3]
-
High Discontinuation Rates: Between 28% and 36% of patients in the Balapiravir treatment groups had to discontinue the drug for safety reasons, most often due to lymphopenia.[1]
-
Dose-Related Adverse Events: The frequency and severity of serious adverse events, including hematological, infectious, and ocular events, increased with higher doses of Balapiravir.[1]
-
Serious Adverse Events and Deaths: Two deaths occurred in the combination therapy groups that were considered possibly related to the study medication, further highlighting the safety risks.[1]
Q3: How did the efficacy of Balapiravir compare to the standard of care during its development?
In a key Phase 2 trial, Balapiravir, when added to the then-standard of care (peginterferon alfa-2a and ribavirin), initially showed a higher percentage of patients with undetectable HCV RNA from weeks 2 to 12 compared to the control group.[1] However, this early promise did not translate into superior final outcomes. The Sustained Virological Response (SVR) rates in the Balapiravir groups ranged from 32% to 50%, which was not a significant improvement over the 43% SVR rate observed in the control group.[1] The high rates of dose modifications and discontinuations due to adverse events heavily compromised the final efficacy assessment.[1]
Q4: What is the mechanism of action for Balapiravir?
Balapiravir (also known as R1626) is a prodrug of a nucleoside analogue, 4'-azidocytidine (R1479).[2] After oral administration, it is converted into its active triphosphate form within the host cell. This active metabolite functions as an inhibitor of the Hepatitis C virus RNA-dependent RNA polymerase (NS5B).[2][3] By mimicking a natural building block of RNA, it gets incorporated into the growing viral RNA chain, causing premature termination and thus halting viral replication.[2]
Q5: Were there any major amendments to the clinical trial protocols for Balapiravir?
Yes, due to emerging safety concerns, a significant protocol amendment was required during the Phase 2 trial. The planned treatment duration with Balapiravir was reduced from 24 weeks to 12 weeks.[1] Patients who had already completed 12 or more weeks of treatment with the drug were required to stop it immediately and continue with only peginterferon alfa-2a and ribavirin. This mid-trial change was a direct response to the unacceptable safety profile observed by the data monitoring committee.[1]
Troubleshooting Guide: Understanding Experimental Outcomes
Issue: Observing a high rate of patient discontinuation or dose reduction in a study arm involving a nucleoside polymerase inhibitor.
Possible Causes & Troubleshooting Steps:
-
Monitor for Hematological Abnormalities: This was the primary reason for discontinuation in the Balapiravir trials.[1]
-
Action: Implement frequent and rigorous monitoring of complete blood counts, with special attention to absolute lymphocyte and neutrophil counts. Establish clear stopping rules based on predefined thresholds for cytopenias.
-
-
Assess for Dose-Dependent Toxicity: The Balapiravir studies showed a clear link between higher doses and an increased incidence of serious adverse events.[1]
-
Action: Analyze safety data stratified by dose level. If a dose-dependent relationship is observed, consider evaluating lower doses or alternative dosing schedules.
-
-
Evaluate the Contribution of Combination Agents: Balapiravir was tested in combination with peginterferon and ribavirin, both of which have known side effects, including hematological ones.
-
Action: Carefully review the adverse event profiles to distinguish between toxicities potentially caused by the investigational drug versus the background therapy. Ensure the control arm is appropriate to make this distinction.
-
Issue: Initial rapid viral load reduction does not translate to a high Sustained Virological Response (SVR).
Possible Causes & Troubleshooting Steps:
-
Treatment Interruptions and Discontinuations: The most likely cause, as seen with Balapiravir, is that patients cannot tolerate the full course of therapy.[1] Early viral suppression is meaningless if the treatment cannot be completed.
-
Action: Correlate SVR data with treatment duration and adherence. Analyze outcomes for the subset of patients who were able to complete the intended treatment course to better understand the drug's potential efficacy.
-
-
Viral Rebound: Patients who undergo dose reductions or interruptions may experience a rebound in HCV RNA levels, leading to treatment failure.
-
Action: Implement frequent viral load monitoring, especially following any dose modification, to quickly identify viral rebound.
-
-
Emergence of Resistance: Although no drug-resistant strains were reported to have emerged during a 14-day monotherapy study of Balapiravir, this is a common challenge for antiviral agents.[3]
-
Action: For patients who experience virologic failure, perform resistance testing (sequencing of the NS5B target) to determine if drug-resistant variants have emerged.
-
Data Presentation
Table 1: Sustained Virological Response (SVR) in a Phase 2 Trial of Balapiravir
| Treatment Group | Balapiravir Dose | Peginterferon alfa-2a Dose | N | SVR Rate (%) |
| A | 1000 mg bid | 180 µ g/week | 72 | 39% |
| B | 500 mg bid | 180 µ g/week | 73 | 32% |
| C | 1500 mg bid | 180 µ g/week | 72 | 50% |
| D | 1500 mg bid | 90 µ g/week | 73 | 40% |
| E | 1000 mg bid | 90 µ g/week | 73 | 40% |
| F | 500 mg bid | 90 µ g/week | 72 | 43% |
| G (Control) | Placebo | 180 µ g/week | 81 | 43% |
| Data sourced from a Phase 2, double-blind international trial in treatment-naive genotype 1 patients.[1] SVR was defined as undetectable HCV RNA (< 15 IU/mL) 24 weeks after the end of untreated follow-up. |
Table 2: Incidence of Serious Adverse Events (SAEs) and Discontinuations
| Treatment Group | Balapiravir Dose | Patients with any SAE | Patients Discontinuing Balapiravir for Safety | Most Common Reason for Discontinuation |
| A | 1000 mg bid | 22% | 36% | Lymphopenia |
| B | 500 mg bid | 11% | 29% | Lymphopenia |
| C | 1500 mg bid | 15% | 31% | Lymphopenia |
| D | 1500 mg bid | 21% | 34% | Lymphopenia |
| E | 1000 mg bid | 19% | 29% | Lymphopenia |
| F | 500 mg bid | 11% | 28% | Lymphopenia |
| G (Control) | Placebo | 11% | N/A | N/A |
| Data reflects the dose-dependent nature of serious adverse events and high rates of discontinuation due to safety concerns across all Balapiravir arms.[1] |
Experimental Protocols
Protocol 1: Assessment of Virological Response
-
Objective: To determine the efficacy of Balapiravir in combination with peginterferon alfa-2a and ribavirin by measuring HCV RNA levels.
-
Methodology:
-
Sample Collection: Collect whole blood samples at specified time points: baseline, weeks 1, 2, 3, 4, 6, 8, 12, and then periodically during and after treatment.[1]
-
RNA Quantification: Use a real-time polymerase chain reaction (RT-PCR) assay, such as the COBAS® TaqMan® HCV Test, to quantify HCV RNA levels.
-
Lower Limit of Detection (LLOD): The assay must have a validated LLOD of < 15 IU/mL.[1]
-
-
Endpoints:
Protocol 2: Monitoring for Hematological Toxicity
-
Objective: To monitor for and manage hematological adverse events during treatment with Balapiravir.
-
Methodology:
-
Baseline Assessment: Perform a complete blood count (CBC) with differential at screening and on Day 1 prior to the first dose.
-
On-Treatment Monitoring: Conduct CBC with differential at frequent intervals (e.g., weekly for the first 4-8 weeks, then bi-weekly or monthly thereafter).
-
Key Parameters: Pay close attention to:
-
Absolute Neutrophil Count (ANC)
-
Absolute Lymphocyte Count (ALC)
-
Hemoglobin (Hgb)
-
Platelet Count
-
-
Actionable Thresholds: Establish predefined thresholds for dose modification or treatment discontinuation. For example, Grade 3 lymphopenia (<0.5 - 0.2 x 10⁹/L) or Grade 4 neutropenia (<0.5 x 10⁹/L) should trigger an immediate safety assessment and consideration for treatment interruption.
-
Visualizations
Caption: Balapiravir's mechanism of action, from prodrug activation to NS5B polymerase inhibition.
Caption: Clinical trial workflow showing key challenges that led to the discontinuation of Balapiravir.
Caption: The imbalance between modest benefits and significant risks for Balapiravir in HCV treatment.
References
Balapiravir in Dengue Fever: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why Balapiravir failed in clinical trials for Dengue fever. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to address specific issues that may be encountered in similar research endeavors.
Frequently Asked Questions (FAQs)
Q1: What was the underlying scientific rationale for testing Balapiravir against Dengue virus?
Balapiravir is a prodrug of a nucleoside analogue, R1479 (4'-azidocytidine), which was initially developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][2] The rationale for testing it against Dengue virus (DENV) stemmed from the structural similarity between the RdRp enzymes of HCV and DENV, both of which are positive-sense RNA viruses of the Flaviviridae family.[1][3] In vitro studies confirmed that R1479 could inhibit the replication of DENV reference strains and clinical isolates in various cell lines, including Huh-7 cells, primary human macrophages, and dendritic cells.[1]
Q2: What was the design of the clinical trial for Balapiravir in Dengue patients?
A randomized, double-blind, placebo-controlled, dose-escalating trial (NCT01096576) was conducted in adult male patients with acute dengue fever of less than 48 hours duration.[1][2][4] Patients were randomized to receive one of two doses of Balapiravir or a placebo orally twice daily for five days.[1][2]
Q3: What were the primary outcomes of the Balapiravir clinical trial?
Despite being well-tolerated with a safety profile similar to placebo, Balapiravir failed to demonstrate any significant clinical or virological efficacy.[1][2][5] Specifically, the trial did not meet its primary endpoints, as Balapiravir did not:
Troubleshooting Guide: Understanding the Clinical Trial Failure
Issue: Why did Balapiravir fail to show efficacy in vivo despite promising in vitro results?
The failure of Balapiravir in the clinical trial for Dengue fever is a multifactorial issue that highlights the complexities of translating in vitro antiviral activity to in vivo clinical efficacy. The primary reasons can be categorized into pharmacological and host-specific factors.
Pharmacological Considerations
While pharmacokinetic data indicated that the active form of the drug, R1479, reached plasma concentrations in most patients that were above the in vitro inhibitory concentrations (EC50), this did not translate to a reduction in viral load.[1] This suggests that plasma concentration alone may not be an adequate predictor of antiviral activity at the site of viral replication.
Host-Specific Factors: The Role of the Host Immune Response
Subsequent research uncovered a critical host-mediated mechanism that likely contributed to the failure of Balapiravir.[6]
-
Cytokine-Mediated Inhibition of Prodrug Activation: Dengue virus infection triggers a robust inflammatory response characterized by the release of various cytokines.[7] It was discovered that these cytokines can significantly impair the conversion of the inactive prodrug, Balapiravir, into its active triphosphate form (R1479-TP) within peripheral blood mononuclear cells (PBMCs), which are major targets of DENV replication.[7][8] This effectively "depotentiates" the drug, rendering it inactive at the site of infection.[7]
Data Presentation
Table 1: In Vitro Efficacy of R1479 (Active Metabolite of Balapiravir) against Dengue Virus
| Cell Type | DENV Serotype(s) | Mean EC50 (µM) |
| Huh-7 cells | Various strains | 1.9–11 |
| Primary human macrophages | DENV-1, -2, -4 | 1.3–3.2 |
| Primary human dendritic cells | DENV-1, -2, -4 | 5.2–6.0 |
| Data sourced from Nguyen et al., 2013.[1] |
Table 2: Pharmacokinetics of R1479 in Dengue Patients (Day 1)
| Treatment Group | Number of Patients | Median Cmax (µM) | % of Patients with Cmax > 6 µM |
| Balapiravir 1500 mg | 10 | 7.8 | >50% |
| Balapiravir 3000 mg | 22 | 11.2 | 95% |
| Data sourced from Nguyen et al., 2013.[1] |
Table 3: Summary of Clinical and Virological Endpoints
| Endpoint | Balapiravir (1500 mg) | Balapiravir (3000 mg) | Placebo | p-value |
| Time to Viremia Clearance (hours) | No significant difference observed | No significant difference observed | - | NS |
| Time to NS1 Antigenemia Clearance (days) | No significant difference observed | No significant difference observed | - | NS |
| Fever Clearance Time (hours) | No significant difference observed | No significant difference observed | - | NS |
| NS: Not Significant. Data interpretation from Nguyen et al., 2013.[1][2] |
Experimental Protocols
Note: The detailed experimental protocols from the supplementary materials of the primary clinical trial publication were not available. The following are generalized methodologies for the key experiments cited.
In Vitro DENV Replication Inhibition Assay
-
Cell Culture: Human cell lines (e.g., Huh-7) or primary cells are cultured in appropriate media.
-
Compound Preparation: R1479 is serially diluted to various concentrations.
-
Infection: Cells are infected with a specific multiplicity of infection (MOI) of the desired DENV serotype.
-
Treatment: The diluted R1479 is added to the infected cells.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 48-72 hours).
-
Quantification of Viral Replication: Viral replication is assessed by measuring viral RNA levels (qRT-PCR), viral protein expression (e.g., Western blot), or infectious virus production (plaque assay).
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Quantification of R1479 and its Triphosphate in PBMCs
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: A known number of PBMCs are lysed to release intracellular contents.
-
Extraction: The cell lysate undergoes solid-phase or liquid-liquid extraction to separate the nucleotide analogs from other cellular components.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of R1479 and its phosphorylated metabolites, including the active triphosphate form.
Dengue Virus NS1 Antigenemia ELISA
-
Coating: Microplate wells are coated with a capture antibody specific for DENV NS1 antigen.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Sample Addition: Patient plasma or serum samples are added to the wells.
-
Incubation: The plate is incubated to allow the NS1 antigen to bind to the capture antibody.
-
Detection Antibody: A labeled detection antibody that also binds to NS1 is added.
-
Substrate Addition: A substrate for the enzyme label on the detection antibody is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of NS1 is determined by comparison to a standard curve.
Visualizations
Caption: Mechanism of action of Balapiravir.
Caption: Simplified Dengue Virus replication cycle.
Caption: Logical flow of Balapiravir's clinical trial failure.
References
- 1. euroimmun.co.jp [euroimmun.co.jp]
- 2. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tulipgroup.com [tulipgroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Understanding the degradation pathway of Balapiravir under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and analyzing the degradation pathway of Balapiravir under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of Balapiravir?
A1: Balapiravir is a tri-isobutyrate ester prodrug of R1479 (4'-azidocytidine). Under aqueous conditions, it undergoes hydrolysis to form its active nucleoside analogue, R1479, along with mono- and di-isobutyrate esters as intermediates. R1479 is then further susceptible to degradation, particularly through the cleavage of the glycosidic bond, which is catalyzed by acidic conditions. This subsequent degradation of R1479 yields cytosine and an azide group.[1] Therefore, the primary degradation pathway involves the de-esterification of Balapiravir to R1479, followed by the acid-catalyzed degradation of R1479 to cytosine.
Q2: How does pH influence the stability of Balapiravir?
A2: The degradation of Balapiravir and its active form, R1479, is significantly dependent on pH. The release of azide from R1479, a key indicator of its degradation, is faster in acidic solutions compared to neutral or alkaline conditions.[1] Consequently, Balapiravir is expected to be most stable at neutral pH and show accelerated degradation under acidic conditions. The prodrug form (Balapiravir) is generally more stable than the active drug (R1479), showing a significantly lower release of azide.[1]
Q3: What are the main degradation products of Balapiravir that I should monitor?
A3: The primary compounds to monitor during a degradation study of Balapiravir are:
-
Balapiravir: The intact prodrug.
-
Mono- and Di-isobutyrate esters of R1479: Intermediates in the hydrolysis of the prodrug.
-
R1479 (4'-azidocytidine): The active drug and primary degradant of Balapiravir.
-
Cytosine: A further degradation product of R1479.[1]
-
Azide: Released upon the degradation of R1479.[1]
Q4: What analytical technique is recommended for studying Balapiravir degradation?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended technique. Specifically, an ion pair HPLC method with gradient elution has been successfully used to separate and quantify Balapiravir, its parent drug R1479, and their degradation products.[1] A separate reversed-phase HPLC method with UV detection can be employed to measure the released azide after derivatization.[1]
Troubleshooting Guide for HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for Balapiravir or its degradants. | Inappropriate mobile phase pH affecting the ionization of the analytes. | Optimize the pH of the mobile phase. Since Balapiravir and its degradants have basic and acidic functionalities, slight adjustments in pH can significantly improve peak symmetry. |
| Column degradation due to extreme pH or prolonged use. | Use a pH-stable column and ensure the mobile phase pH is within the column's recommended operating range. Replace the column if performance does not improve after cleaning. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is well-mixed and degassed. |
| Temperature variations in the column compartment. | Use a column oven to maintain a constant temperature throughout the analysis. | |
| Ghost peaks appearing in the chromatogram. | Carryover from previous injections. | Implement a robust needle wash protocol and, if necessary, include a blank injection after samples with high concentrations of analytes. |
| Contamination in the mobile phase or HPLC system. | Filter all mobile phase solvents and use high-purity reagents. Periodically flush the system to remove any accumulated contaminants. | |
| Difficulty in separating mono- and di-ester intermediates from Balapiravir and R1479. | Insufficient resolution with the current gradient program. | Optimize the gradient elution profile. A shallower gradient may be required to improve the separation of closely eluting compounds. |
| Ineffective ion-pairing reagent concentration. | Adjust the concentration of the ion-pairing reagent in the mobile phase to enhance the retention and separation of the ionized analytes. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of Balapiravir to understand its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Balapiravir in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for specified time intervals.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate at a controlled temperature (e.g., 60°C) for specified time intervals.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for a specified period.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Balapiravir to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, dilute both the exposed and control samples for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Balapiravir powder in a controlled temperature oven (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
Illustrative HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer with 5 mM sodium heptanesulfonate (ion-pairing agent), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Presentation
Please note: The following quantitative data is illustrative and intended to represent expected trends in Balapiravir degradation based on available literature. Actual experimental results may vary.
Table 1: Illustrative Degradation of Balapiravir under Different pH Conditions at 60°C
| pH | Time (hours) | Balapiravir Remaining (%) | R1479 Formed (%) | Cytosine Formed (%) |
| 2.0 (0.01 N HCl) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 75.2 | 22.1 | 2.7 | |
| 8 | 52.8 | 38.5 | 8.7 | |
| 12 | 35.1 | 45.3 | 19.6 | |
| 7.0 (Water) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.5 | 1.4 | <0.1 | |
| 8 | 96.8 | 3.1 | <0.1 | |
| 12 | 95.2 | 4.6 | 0.2 | |
| 10.0 (0.001 N NaOH) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.3 | 7.5 | 0.2 | |
| 8 | 85.1 | 14.2 | 0.7 | |
| 12 | 78.9 | 19.8 | 1.3 |
Table 2: Illustrative Summary of Balapiravir Degradation under Forced Stress Conditions
| Stress Condition | Duration | Balapiravir Degraded (%) | Major Degradation Products |
| 0.1 N HCl | 12 hours | 64.9 | R1479, Cytosine |
| 0.1 N NaOH | 12 hours | 21.1 | R1479, Mono- and Di-esters |
| 3% H₂O₂ | 24 hours | 8.5 | Oxidative adducts, R1479 |
| Photolytic | 1.2 million lux hours | 5.2 | Photodegradants, R1479 |
| Thermal (Solid) | 48 hours at 80°C | 2.1 | R1479 |
Visualizations
Caption: Degradation pathway of Balapiravir.
Caption: Forced degradation experimental workflow.
References
Strategies to mitigate off-target effects of Balapiravir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Balapiravir Hydrochloride. Given that the clinical development of Balapiravir was discontinued, this guide focuses on understanding the challenges encountered, particularly its off-target effects, and explores hypothetical strategies to mitigate them in a research context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of the nucleoside analog R1479 (4'-azidocytidine).[1][2] After oral administration, Balapiravir is converted to R1479, which then undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite inhibits the RNA-dependent RNA polymerase (RdRp) of certain viruses, such as the Hepatitis C virus (HCV), by being incorporated into the elongating RNA strand and causing chain termination.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effects observed in clinical trials were hematological. Higher doses of Balapiravir were associated with serious side effects, including lymphopenia and neutropenia. These adverse events were a significant factor in the discontinuation of its clinical development.
Q3: Why did Balapiravir fail in clinical trials for Dengue fever despite showing in vitro activity?
While the active form, R1479, demonstrated inhibitory activity against Dengue virus in vitro, Balapiravir failed to reduce viremia or fever duration in Dengue patients.[1][2] Subsequent research indicated that the inflammatory state induced by Dengue virus infection, characterized by the release of cytokines, impairs the conversion of the Balapiravir prodrug to its active R1479 form in peripheral blood mononuclear cells (PBMCs). This lack of efficient bioactivation at the site of infection likely explains the discrepancy between in vitro potency and in vivo inefficacy.
Troubleshooting Guides
Issue 1: Observed Hematological Toxicity (Lymphopenia/Neutropenia) in Cell Cultures or Animal Models
Problem: You are observing a significant decrease in lymphocyte or neutrophil viability in your in vitro or in vivo experiments with Balapiravir.
Potential Cause: The active metabolite of Balapiravir, R1479, or its phosphorylated forms may be interfering with cellular processes in hematopoietic cells, leading to cytotoxicity. Nucleoside analogs can sometimes be incorporated by host cell polymerases or interfere with mitochondrial function, leading to toxicity.
Hypothetical Mitigation Strategies:
-
Dose Reduction and Combination Therapy: Investigate if lower concentrations of Balapiravir, which may be less toxic, can achieve a synergistic antiviral effect when combined with another antiviral agent with a different mechanism of action.
-
Development of Cell-Targeted Prodrugs: Explore the possibility of modifying the prodrug moiety to specifically target viral-infected cells, thereby reducing the exposure of hematopoietic cells to the active drug.
-
Co-administration with Cytoprotective Agents: Assess the potential of co-administering agents that could protect hematopoietic cells from the toxic effects of the nucleoside analog, such as growth factors or antioxidants.
Issue 2: Lack of Antiviral Efficacy in an Inflammatory Microenvironment
Problem: You are not observing the expected antiviral effect of Balapiravir in a cell culture model that includes inflammatory stimuli (e.g., co-culture with activated immune cells or addition of cytokines).
Potential Cause: The inflammatory mediators are likely inhibiting the host cell esterases or other enzymes responsible for the conversion of Balapiravir to its active form, R1479.
Hypothetical Mitigation Strategies:
-
Modulation of the Inflammatory Response: Investigate the co-administration of an anti-inflammatory agent to dampen the cytokine response that inhibits prodrug conversion. The choice of agent should be selective to avoid compromising the overall immune response to the virus.
-
Alternative Prodrug Formulations: Synthesize and test alternative esterase-labile prodrugs of R1479 that may be less susceptible to inhibition by inflammatory cytokines. This could involve using different promoieties that are cleaved by a wider range of cellular esterases.
-
Direct Delivery of the Active Metabolite: For in vitro experiments, consider using the active metabolite, R1479, directly to bypass the compromised conversion step and confirm the downstream antiviral mechanism.
Data Presentation
Table 1: Summary of Balapiravir Clinical Trial Data in Dengue Patients
| Parameter | Placebo (n=32) | Balapiravir 1500 mg BID (n=10) | Balapiravir 3000 mg BID (n=22) |
| Pharmacokinetics of R1479 (Day 1) | |||
| Cmax (µM), median (range) | N/A | >6 µM in most patients | >6 µM in 95% of patients |
| C12h (µM), median (range) | N/A | 2.7 - 4.9 | 2.1 - 15.7 |
| Adverse Events | |||
| Serious Adverse Events | 2 | 1 | 1 |
| Efficacy Endpoints | |||
| Change in Viral Load | No significant change | No significant change | No significant change |
| Fever Clearance Time | No significant change | No significant change | No significant change |
Data compiled from a randomized, double-blind, placebo-controlled trial in adult Dengue patients.[1][2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Balapiravir-Induced Hematological Toxicity
Objective: To quantify the cytotoxic effects of Balapiravir and its active metabolite R1479 on hematopoietic progenitor cells.
Methodology:
-
Cell Culture: Culture human bone marrow-derived CD34+ hematopoietic stem and progenitor cells in a suitable cytokine-supplemented medium.
-
Drug Exposure: Expose the cells to a range of concentrations of Balapiravir and R1479 (e.g., 0.1 µM to 100 µM) for a period of 7-14 days. Include a vehicle control.
-
Colony-Forming Unit (CFU) Assay: After the incubation period, wash the cells and plate them in a semi-solid methylcellulose medium containing cytokines that support the growth of erythroid (BFU-E), granulocyte-macrophage (CFU-GM), and mixed-lineage (CFU-GEMM) colonies.
-
Quantification: After 14 days of incubation, count the number of colonies of each type under a microscope.
-
Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of colony formation) for each cell lineage.
Protocol 2: Evaluation of Prodrug Conversion in an In Vitro Inflammatory Model
Objective: To determine the effect of inflammatory cytokines on the conversion of Balapiravir to R1479 in target cells.
Methodology:
-
Cell Culture: Plate a human cell line susceptible to the virus of interest (e.g., Huh-7 cells for HCV or PBMCs for Dengue) in a 24-well plate.
-
Inflammatory Stimulation: Treat the cells with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) for 24 hours to simulate an inflammatory microenvironment. Include an unstimulated control group.
-
Balapiravir Treatment: Add Balapiravir at a clinically relevant concentration to both the cytokine-stimulated and unstimulated cells and incubate for various time points (e.g., 2, 6, 12, 24 hours).
-
Metabolite Extraction: At each time point, lyse the cells and extract intracellular metabolites.
-
LC-MS/MS Analysis: Quantify the intracellular concentrations of both Balapiravir and R1479 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Compare the rate of conversion of Balapiravir to R1479 in the cytokine-stimulated versus the unstimulated cells.
Visualizations
Caption: Mechanism of action of Balapiravir.
Caption: Hypothesized pathway for Balapiravir's hematological toxicity.
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Balapiravir and Remdesivir as Polymerase Inhibitors
A Tale of Two Polymerase Inhibitors: Unraveling the Divergent Paths of Balapiravir and Remdesivir
In the landscape of antiviral drug development, nucleoside analogs that target viral polymerases remain a cornerstone of therapeutic strategies. This guide provides a detailed comparative analysis of two such inhibitors: Balapiravir, a prodrug of a cytidine analog initially developed for Hepatitis C, and Remdesivir, a prodrug of an adenosine analog that has gained prominence in the fight against COVID-19. While both molecules are designed to disrupt viral replication by inhibiting the RNA-dependent RNA polymerase (RdRp), their clinical trajectories and inhibitory profiles have diverged significantly.
This analysis delves into their mechanisms of action, in vitro efficacy, clinical trial outcomes, and safety profiles, presenting a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy with Critical Differences
Both Balapiravir and Remdesivir are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate forms. These active metabolites then mimic natural nucleoside triphosphates and are incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation ultimately leads to the termination of RNA synthesis, thereby halting viral replication.
Balapiravir , a prodrug of 4'-azidocytidine (R1479), is converted intracellularly to R1479-triphosphate.[1] This active form acts as a competitive inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2][3][4]
Remdesivir , a phosphoramidate prodrug of a 1'-cyano-substituted adenosine analog (GS-441524), is metabolized to its active triphosphate form, GS-443902.[5] GS-443902 competes with adenosine triphosphate (ATP) for incorporation into the growing RNA strand.[6] A key feature of Remdesivir's mechanism against coronaviruses is "delayed chain termination," where the polymerase adds a few more nucleotides after incorporating the drug before synthesis is arrested.[6][7]
Below is a diagram illustrating the general activation pathway for both prodrugs.
In Vitro Efficacy: A Head-to-Head Comparison
Direct comparative studies of Balapiravir and Remdesivir against the same viral polymerase are limited. However, data from separate studies allow for an indirect comparison, particularly against the Dengue virus (DENV), a flavivirus. Balapiravir was initially repurposed to target DENV due to the architectural similarity between the HCV and DENV polymerases.[8]
| Compound | Virus Target | Assay Type | IC50 / EC50 | Reference |
| R1479-Triphosphate | Dengue Virus Polymerase | Biochemical Assay | 0.89 µM | [9] |
| R1479 | Dengue Virus (DENV-1, 2, 4) | Cell-based Assay | EC50: 1.3 - 11 µM | [8] |
| Remdesivir-Triphosphate | Dengue Virus 3 Polymerase | Biochemical Assay | IC50: 1.3 - 2.2 µM | [10] |
| Remdesivir | Dengue Virus (DENV 1-4) | Cell-based Assay | EC50: Data not available | [11] |
Table 1: In Vitro Inhibitory Activity of Balapiravir and Remdesivir Active Forms.
The data indicates that the triphosphate form of Balapiravir's active metabolite, R1479, exhibits potent inhibition of the Dengue virus polymerase in a biochemical assay.[9] Similarly, Remdesivir's active triphosphate form is an efficient inhibitor of various flavivirus polymerases, including Dengue.[10][12] While the IC50 values are in a similar micromolar range, it is important to note that these values are from different studies with potentially different assay conditions.
Experimental Protocols
Dengue Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against DENV RdRp is a scintillation proximity assay (SPA) or a filter-binding assay using a radioactive nucleotide.
Key Reagents:
-
Recombinant DENV NS5 protein (containing the RdRp domain)
-
RNA template-primer, e.g., poly(C) template with a biotinylated oligo(G) primer
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, MnCl2, DTT)
-
Nucleoside triphosphates (ATP, CTP, UTP, and [3H]GTP or [α-32P]GTP)
-
Inhibitor compound (e.g., R1479-triphosphate or Remdesivir-triphosphate)
-
For SPA: Streptavidin-coated SPA beads
-
For filter-binding: Glass fiber filters
Procedure Outline:
-
The reaction mixture containing the DENV NS5 polymerase, RNA template-primer, and reaction buffer is prepared.
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the nucleotide mix, including the radiolabeled GTP.
-
The mixture is incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped (e.g., by adding EDTA or a denaturing solution).
-
For SPA: SPA beads are added to capture the biotinylated RNA product. The radioactivity is then measured using a scintillation counter.
-
For filter-binding: The reaction mixture is passed through a glass fiber filter to capture the RNA. The filter is washed to remove unincorporated nucleotides, and the retained radioactivity is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[13][14]
Clinical Trials and Safety Profile
The clinical development of Balapiravir and Remdesivir has taken starkly different paths, largely dictated by their efficacy and safety in human trials.
Balapiravir
Balapiravir was evaluated in a randomized, double-blind, placebo-controlled trial in adult patients with Dengue fever.[8][15][16]
-
Efficacy: The trial failed to show any measurable antiviral effect. Balapiravir did not alter the kinetics of viremia or NS1 antigenemia, nor did it reduce the fever clearance time compared to placebo.[17][18] A subsequent study suggested that the lack of efficacy was due to the inefficient conversion of the prodrug R1479 to its active triphosphate form in Dengue-infected peripheral blood mononuclear cells (PBMCs).[19]
-
Safety: In the Dengue trial, Balapiravir was generally well-tolerated at doses of 1500 mg and 3000 mg for 5 days, with an adverse event profile similar to placebo.[8][16] However, in earlier, longer-term trials for Hepatitis C, higher doses of Balapiravir were associated with serious side effects, most notably lymphopenia (a reduction in white blood cells), which ultimately led to the discontinuation of its development.[2]
Remdesivir
Remdesivir has been extensively studied in clinical trials for the treatment of COVID-19.
-
Efficacy: Several large, randomized controlled trials have demonstrated the efficacy of Remdesivir in hospitalized patients with COVID-19. The ACTT-1 trial showed that Remdesivir shortened the time to recovery in adults hospitalized with COVID-19.[10] While some studies have shown a mortality benefit, this has not been a consistent finding across all trials.[20][21]
-
Safety: Remdesivir has a generally favorable safety profile.[17] The most commonly reported adverse events include nausea and elevated liver enzymes (transaminases).[20] More severe adverse events have been reported but are less common.[22][23]
| Feature | Balapiravir | Remdesivir |
| Indication in Clinical Trials | Dengue Fever, Hepatitis C | COVID-19, Ebola Virus Disease |
| Efficacy in Key Trials | No measurable antiviral effect in Dengue.[17][18] | Shortened time to recovery in COVID-19.[10] |
| Reason for Discontinuation | Lack of efficacy and dose-limiting toxicity (lymphopenia in HCV trials).[2] | N/A (Approved for use in COVID-19) |
| Common Adverse Events | Well-tolerated in short-term Dengue trial; lymphopenia in long-term HCV trials.[2][8] | Nausea, elevated liver enzymes.[20] |
Table 2: Summary of Clinical Trial Outcomes and Safety.
Pharmacokinetics
The pharmacokinetic profiles of both drugs are crucial for understanding their distribution and metabolism.
| Parameter | Balapiravir (R1479) | Remdesivir |
| Administration | Oral | Intravenous |
| Prodrug Conversion | Converted to R1479 in the gastrointestinal tract and liver.[2] | Rapidly hydrolyzed in plasma.[5] |
| Plasma Half-life (Prodrug) | Not reported | ~20 minutes in non-human primates.[5] |
| Plasma Half-life (Active Metabolite) | Cmax of R1479 reached within hours.[8] | GS-441524 (nucleoside precursor) is the major plasma metabolite.[5] |
Table 3: Pharmacokinetic Properties.
A significant challenge for Balapiravir was the inefficient phosphorylation of R1479 to its active triphosphate form in target cells, particularly in the context of a Dengue virus infection.[19] This highlights a critical aspect of prodrug design: efficient intracellular activation is paramount for efficacy. Remdesivir, while also a prodrug, appears to achieve sufficient intracellular concentrations of its active triphosphate form to exert its antiviral effect.[24]
Conclusion
The comparative analysis of Balapiravir and Remdesivir offers valuable insights for drug development. Both are nucleoside analog prodrugs designed to inhibit viral RNA polymerases, yet their clinical outcomes have been vastly different.
Remdesivir's success, albeit moderate, in treating COVID-19 demonstrates the potential of this class of antivirals when efficient intracellular conversion to the active form is achieved. Its broad-spectrum activity in vitro suggests potential for use against other RNA viruses.
In contrast, the story of Balapiravir serves as a cautionary tale. Despite promising in vitro activity of its active metabolite, the failure to demonstrate clinical efficacy in Dengue was likely due to poor pharmacokinetics and inefficient metabolic activation in the context of the viral infection. This underscores the importance of thoroughly understanding the host-pathogen-drug interactions at a cellular level early in the development process.
Future research in this area should focus on optimizing prodrug strategies to ensure efficient delivery and activation of the active antiviral agent within the target cells of a specific viral infection. Furthermore, the development of standardized and robust in vitro polymerase assays will be crucial for the accurate preclinical assessment and comparison of novel polymerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Balapiravir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Remdesivir - Wikipedia [en.wikipedia.org]
- 6. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir triphosphate inhibits the RNA-dependent RNA polymerase also from flaviviruses [uochb.cz]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. An Updated Systematic Review on Remdesivir’s Safety and Efficacy in Patients Afflicted With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 23. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Balapiravir vs. Other Nucleoside Analogs for HCV: A Comparative Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with nucleoside analogs forming a critical class of these therapies. This guide provides a detailed comparison of the efficacy and safety of balapiravir, a discontinued investigational nucleoside analog, with other notable nucleoside analogs, including the highly successful sofosbuvir. The data presented is compiled from key clinical trials to offer an objective overview for research and drug development professionals.
Executive Summary
Balapiravir, a prodrug of a nucleoside analog inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), initially showed promise in early clinical development with rapid viral load reduction. However, its development for HCV was ultimately halted due to an unfavorable risk-benefit profile. Phase 2 clinical trials revealed that the addition of balapiravir to the then-standard of care (peginterferon alfa-2a and ribavirin) did not result in significantly improved Sustained Virological Response (SVR) rates compared to the standard of care alone. More importantly, balapiravir was associated with significant dose-related hematological adverse events, primarily lymphopenia and neutropenia, leading to high rates of treatment discontinuation.[1][2] In contrast, other nucleoside analogs, most notably sofosbuvir, have demonstrated superior efficacy with SVR rates consistently exceeding 90% across various HCV genotypes and patient populations, coupled with a much more favorable safety profile.[3][4][5][6]
Comparative Efficacy of Nucleoside Analogs
The primary measure of efficacy in HCV clinical trials is the Sustained Virological Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment. The following tables summarize the SVR rates from key clinical trials of balapiravir and other nucleoside analogs.
Balapiravir Phase 2 Clinical Trial (NCT00517439) Efficacy Data
This trial evaluated balapiravir in combination with peginterferon alfa-2a and ribavirin in treatment-naive patients with HCV genotype 1.[1]
| Treatment Arm | SVR Rate (%) |
| Balapiravir (500 mg BID) + Peg-IFN/RBV | 32% |
| Balapiravir (1000 mg BID) + Peg-IFN/RBV | 48% |
| Balapiravir (1500 mg BID) + Peg-IFN/RBV | 50% |
| Placebo + Peg-IFN/RBV (Standard of Care) | 43% |
| BID: twice daily; Peg-IFN/RBV: Peginterferon alfa-2a/ribavirin |
Note: While initial viral load reduction was faster in the balapiravir arms, high rates of dose modifications and discontinuations due to adverse events compromised the overall efficacy assessment.[1]
Comparative SVR Rates of Other Nucleoside Analogs
The following table provides a comparative overview of the SVR rates achieved with other notable nucleoside analogs in combination with other antivirals.
| Nucleoside Analog | Other Agents in Regimen | HCV Genotype | Patient Population | SVR12 Rate (%) |
| Sofosbuvir | Velpatasvir | 1, 2, 4, 5, 6 | Treatment-naïve & experienced | 99%[7] |
| Sofosbuvir | Ribavirin | 3 | Treatment-naïve | 60% (SOF/RBV alone)[4] |
| Mericitabine | Peginterferon alfa-2a + Ribavirin | 1, 4 | Treatment-naïve | 91% (1000 mg BID)[8] |
| Valopicitabine | Peginterferon alfa-2a | 1 | Treatment-naïve | 68% (at week 24)[9] |
Comparative Safety Profile
The safety and tolerability of an antiviral agent are paramount for treatment success. The discontinuation of balapiravir development was primarily due to its adverse event profile.
Balapiravir Phase 2 Clinical Trial (NCT00517439) Safety Data
| Adverse Event | Balapiravir Arms (All Doses) | Placebo + Peg-IFN/RBV |
| Discontinuation due to Adverse Events | 28-36% | Not specified in detail, but lower |
| Serious Adverse Events | Dose-related increase | Lower incidence |
| Most Common Serious Adverse Events | ||
| Neutropenia | More common | Less common |
| Lymphopenia | Most frequent reason for discontinuation | Less common |
| Infections | Dose-related increase | Less common |
| Ocular events | Dose-related increase | Less common |
Two deaths in the balapiravir combination groups were considered possibly related to the study medication.[1]
Safety Profile of Other Nucleoside Analogs
In contrast to balapiravir, sofosbuvir-based regimens have been shown to be well-tolerated with low rates of serious adverse events and treatment discontinuations.[3][4][6] While other earlier nucleoside analogs like valopicitabine also faced challenges with adverse events, particularly gastrointestinal side effects, leading to their discontinuation, sofosbuvir set a new standard for safety in HCV treatment.[9][10]
Experimental Protocols
Balapiravir Phase 2 Trial (NCT00517439) Methodology
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled international trial.[1]
-
Patient Population: 516 treatment-naive patients with HCV genotype 1.[1]
-
Treatment Arms: Patients were randomized to one of seven groups, receiving varying doses of balapiravir (500 mg, 1000 mg, or 1500 mg twice daily) or placebo, in combination with peginterferon alfa-2a (180 µg or 90 µg weekly) and ribavirin (1,000/1,200 mg daily).[1]
-
Treatment Duration: The planned treatment duration with balapiravir was initially 24 weeks but was reduced to 12 weeks due to safety concerns.[1]
-
Primary Endpoints: The primary efficacy endpoint was SVR. Safety and tolerability were also primary endpoints.
-
Virological Assessments: HCV RNA levels were monitored at regular intervals during and after treatment.
Sofosbuvir Pivotal Trial (Example: FISSION Trial) Methodology
-
Study Design: A Phase 3, randomized, open-label, active-control trial.
-
Patient Population: Treatment-naive patients with HCV genotype 2 or 3.
-
Treatment Arms: Patients were randomized to receive either sofosbuvir (400 mg daily) plus ribavirin for 12 weeks or peginterferon alfa-2a plus ribavirin for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint was SVR12.
-
Virological Assessments: HCV RNA levels were measured at baseline, during treatment, and post-treatment to determine SVR.
Mechanism of Action and Signaling Pathways
Nucleoside analogs are prodrugs that, once metabolized in the liver cells to their active triphosphate form, act as competitive inhibitors of the HCV NS5B RNA-dependent RNA polymerase. This inhibition leads to the termination of the elongating viral RNA chain, thus preventing HCV replication.
Caption: HCV replication cycle and the mechanism of action of nucleoside analogs.
Experimental Workflow for Antiviral Efficacy Assessment
The evaluation of antiviral efficacy in clinical trials follows a structured workflow from patient screening to the final determination of SVR.
Caption: A generalized workflow for a clinical trial assessing antiviral efficacy.
Conclusion
The comparative analysis clearly demonstrates that while balapiravir, as a nucleoside analog, showed in-vitro activity and early on-treatment viral load reduction, its clinical development was justifiably terminated. The lack of a significant efficacy benefit over the existing standard of care, combined with a concerning safety profile, rendered it an unviable therapeutic option. In stark contrast, the development and success of sofosbuvir have underscored the potential of the nucleoside analog class when a favorable balance of high efficacy and excellent safety is achieved. This historical comparison serves as a valuable case study in drug development, emphasizing the critical importance of a thorough risk-benefit assessment in the progression of new therapeutic agents.
References
- 1. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir and Velpatasvir for HCV Genotype 1, 2, 4, 5, and 6 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valopicitabine (NM283) plus Peg-Interferon in Treatment-Naive Hepatitis C Patients with HCV Genotype-1 Infection: HCV RNA Clearance During 24 Weeks of Treatment [natap.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antiviral Activity of Novel Balapiravir Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral performance of novel Balapiravir analogs against Hepatitis C Virus (HCV). Balapiravir is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), which targets the RNA-dependent RNA polymerase (RdRp) of HCV and has also been investigated for activity against Dengue Virus (DENV). This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action
Balapiravir is administered as a tri-ester prodrug to enhance bioavailability. Inside the host cell, it is metabolized to its active nucleoside form, 4'-azidocytidine (R1479). Cellular kinases then phosphorylate R1479 to its 5'-triphosphate metabolite. This triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA chain synthesis.
Caption: Mechanism of action of Balapiravir.
Comparative In Vitro Antiviral Activity Against HCV
The following tables summarize the in vitro antiviral activity and cytotoxicity of Balapiravir's active form (R1479) and its novel analogs against the Hepatitis C Virus (HCV) genotype 1b subgenomic replicon system.
Table 1: In Vitro Anti-HCV Activity of 2'- and 3'-Modified 4'-Azidocytidine Analogs
| Compound | Modification | EC₅₀ (µM) |
| 4'-azidocytidine (R1479) | Parent Compound | 1.28 |
| 4'-azidoarabinocytidine | 2'-OH in 'up' position | 0.17 |
| 4'-azidoxylocytidine | 3'-OH in 'up' position | > 50 |
| 4'-azido-2'-deoxy-2'-fluoro-cytidine | 2'-F in 'down' position | 0.066 |
| 4'-azido-2'-deoxy-2'-fluoro-arabino-cytidine | 2'-F in 'up' position | 0.024 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity of Balapiravir Analogs
| Compound | CC₅₀ (µM) | Cell Line |
| 4'-azidocytidine (R1479) | > 100 | Huh-7 |
| 4'-azidoarabinocytidine | > 50 | Huh-7 |
| 4'-azido-2'-deoxy-2'-fluoro-cytidine | > 10 | Huh-7 |
| 4'-azido-2'-deoxy-2'-fluoro-arabino-cytidine | > 10 | Huh-7 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
Caption: Workflow for the HCV Replicon Assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used. The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
The following day, the culture medium is replaced with a medium containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Analysis:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The 50% effective concentration (EC₅₀) is calculated by determining the compound concentration at which a 50% reduction in luciferase activity (compared to untreated controls) is observed.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of the antiviral compounds on the host cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Methodology:
-
Cell Culture: Huh-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
MTT Addition: After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration that results in a 50% reduction in cell viability compared to untreated controls.
Head-to-head comparison of Balapiravir and NITD008 in Dengue virus inhibition
An Objective Guide for Researchers and Drug Development Professionals
The global burden of Dengue virus (DENV) infection necessitates the urgent development of effective antiviral therapeutics. Among the various strategies, the inhibition of the viral RNA-dependent RNA polymerase (RdRp) has been a primary focus. This guide provides a detailed, data-driven comparison of two notable nucleoside analogue RdRp inhibitors: Balapiravir and NITD008. While Balapiravir, a repurposed hepatitis C drug, has been evaluated in human clinical trials, NITD008 has demonstrated potent preclinical efficacy. This document synthesizes available experimental data to offer a clear perspective on their respective performance, mechanisms, and clinical outcomes.
Mechanism of Action: Targeting Viral Replication
Both Balapiravir and NITD008 are nucleoside analogues that function by inhibiting the Dengue virus NS5 RNA-dependent RNA polymerase (RdRp). Balapiravir is a prodrug of a cytidine analogue, R1479, while NITD008 is an adenosine analogue.[1][2][3][4] Upon administration, these compounds are metabolized within the host cell to their active triphosphate forms. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA strand by the DENV RdRp. Once incorporated, they act as chain terminators, preventing the synthesis of full-length viral RNA and thus halting viral replication.[2][5][6]
Caption: Mechanism of nucleoside analogue RdRp inhibitors against Dengue virus.
Quantitative Comparison of Antiviral Potency
Experimental data consistently demonstrates that NITD008 possesses significantly higher in vitro potency against Dengue virus compared to R1479, the active form of Balapiravir.
| Compound | DENV Serotype(s) | Cell Line | Potency Metric (EC₅₀/IC₅₀) | Reference |
| R1479 (from Balapiravir) | DENV-1, DENV-2, DENV-4 | Huh-7 | 1.9 - 11 µM (EC₅₀) | [1] |
| DENV-1, DENV-2, DENV-4 | Primary Human Macrophages | 1.3 - 3.2 µM (EC₅₀) | [1] | |
| DENV-1, DENV-2, DENV-4 | Primary Human Dendritic Cells | 5.2 - 6.0 µM (EC₅₀) | [1] | |
| NITD008 | DENV-1, DENV-2, DENV-3, DENV-4 | Huh-7 | 0.1 - 0.6 µM (IC₅₀) | [1] |
| DENV-2 | Vero | 0.64 µM (EC₅₀) | [2][7] | |
| DENV-2 | Huh-7 | 0.38 µM (EC₅₀) | [8] |
Table 1: In Vitro Efficacy of Balapiravir (R1479) and NITD008 against Dengue Virus.
In Vivo and Clinical Efficacy: A Stark Contrast
The preclinical promise shown by NITD008 in animal models contrasts sharply with the clinical trial outcomes for Balapiravir, highlighting critical differences in their in vivo performance.
| Compound | Study Type | Model | Key Findings | Outcome | Reference |
| Balapiravir | Phase 2 Clinical Trial | Adult Dengue Patients | Well-tolerated but showed no measurable effect on viremia, NS1 antigenemia, or fever clearance time. | Failed to demonstrate clinical efficacy | [1][9][10] |
| NITD008 | Preclinical | AG129 Mouse Model | Significantly reduced viremia for all four DENV serotypes. Provided complete protection against lethality in DENV-3 and significant protection in DENV-2 infected mice. | Demonstrated potent in vivo efficacy | [2][6][11][12] |
Table 2: Comparison of In Vivo and Clinical Outcomes.
Explaining the Discrepancy: Host Factors and Prodrug Activation
The failure of Balapiravir in clinical trials, despite demonstrating in vitro activity, appears to be linked to host-virus interactions. Research indicates that DENV infection of primary human peripheral blood mononuclear cells (PBMCs) triggers the release of cytokines.[13] These cytokines were found to significantly impair the metabolic conversion of R1479 (from Balapiravir) into its active triphosphate form, leading to a 125-fold decrease in its antiviral potency.[13] In contrast, the potency of the adenosine-based NITD008 was much less affected by this cellular environment.[13] This crucial finding underscores a key vulnerability in Balapiravir's mechanism that is only apparent in an in vivo infection context.
Caption: Host-mediated depotentiation of Balapiravir.
Experimental Protocols
In Vitro Viral Yield Reduction Assay
This assay is a standard method for determining the antiviral potency of a compound.
-
Cell Seeding: Host cells (e.g., Huh-7 or Vero) are seeded in multi-well plates and allowed to adhere overnight.
-
Infection: Cells are infected with a specific serotype of Dengue virus at a defined multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., NITD008 or R1479). A no-drug control is included.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
Supernatant Collection: The cell culture supernatant, containing progeny virus particles, is harvested.
-
Quantification: The amount of infectious virus in the supernatant is quantified using a plaque assay or focus-forming assay (FFA) on a fresh monolayer of susceptible cells.
-
Data Analysis: The viral titer is plotted against the compound concentration. The EC₅₀ or IC₅₀ value, the concentration at which viral yield is reduced by 50%, is calculated using non-linear regression analysis.
Caption: Workflow for a viral yield reduction assay.
In Vivo AG129 Mouse Model Protocol
This model, which uses mice lacking interferon receptors, is a widely accepted preclinical model for Dengue.[2][6][11]
-
Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors) are used.[2][6]
-
Infection: Mice are challenged with a specific strain and serotype of DENV, typically via intravenous or intraperitoneal injection.[6][11]
-
Treatment: Treatment with the test compound (e.g., NITD008) or a vehicle control is initiated shortly after infection. The compound is administered via a clinically relevant route, such as oral gavage, typically twice daily for several days.[11]
-
Monitoring: Animals are monitored daily for signs of disease and mortality.
-
Viremia Measurement: Blood samples are collected at specific time points post-infection (e.g., days 2 and 3) to measure viral load (viremia) using plaque assay or qRT-PCR.[2][11]
-
Endpoint Analysis: Key endpoints include peak viremia levels, reduction in viremia compared to the control group, and overall survival.[2][11]
Conclusion
The comparative analysis of Balapiravir and NITD008 offers critical insights for the field of anti-dengue drug development.
-
NITD008 demonstrates superior potency in both in vitro and in vivo preclinical models, effectively inhibiting all four DENV serotypes and preventing lethal disease in mice.[2][11] However, its development was halted due to toxicity issues identified in preclinical studies, rendering it unsuitable for human trials.[4][14]
-
Balapiravir showed modest in vitro activity but ultimately failed to produce any clinical benefit in dengue patients.[1][9] This failure is attributed to a host-mediated mechanism where the DENV-induced cytokine environment in infected cells prevents the efficient activation of the prodrug.[13]
This head-to-head comparison illustrates that while high in vitro potency is a prerequisite, it does not guarantee in vivo or clinical success. The case of Balapiravir highlights the profound impact that the host's response to infection can have on drug metabolism and efficacy. Future antiviral development for Dengue must therefore incorporate early assessments in more physiologically relevant systems that account for host-virus interactions to better predict clinical outcomes.
References
- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]
- 4. NITD008 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]
Benchmarking Balapiravir: A Comparative Analysis of In Vitro Antiviral Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Balapiravir, an investigational antiviral agent, against established antiviral drugs for Hepatitis C Virus (HCV) and Dengue Virus (DENV). The data presented is compiled from publicly available research to assist in the evaluation of its potential therapeutic efficacy.
Executive Summary
Balapiravir is a prodrug of the nucleoside analog R1479, which targets the RNA-dependent RNA polymerase (RdRp) of viruses. While initially developed for HCV, it was also investigated for DENV. This guide summarizes the available in vitro data for Balapiravir's active form, R1479, and compares it with the performance of other relevant antiviral compounds in established assays. For HCV, Sofosbuvir is used as a primary comparator. For DENV, the nucleoside inhibitor NITD008 serves as a benchmark.
Performance Against Hepatitis C Virus (HCV)
| Compound | Assay Type | Virus Genotype | Potency (EC50/IC50) |
| R1479 (active form of Balapiravir) | HCV Replicon Assay | Genotype 1b | Data not available in cited literature |
| Sofosbuvir | HCV Replicon Assay | Genotype 1b | 102 nM (median EC50)[1] |
| Sofosbuvir triphosphate | HCV NS5B Polymerase Assay | - | ~0.12 µM (IC50)[2] |
Note: The absence of a direct EC50 value for R1479 in a genotype 1b replicon assay in the provided search results limits a direct quantitative comparison with Sofosbuvir in this specific assay. However, the information that a mutation conferring resistance to another nucleoside inhibitor (2'-C-Methyl-Cytidine) did not confer resistance to R1479 suggests a distinct interaction with the viral polymerase[3].
Performance Against Dengue Virus (DENV)
Subsequent to its development for HCV, Balapiravir was evaluated for its potential against DENV, as both viruses belong to the Flaviviridae family and share similarities in their RdRp enzymes. In vitro studies have determined the efficacy of R1479 against various DENV strains.
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) |
| R1479 (active form of Balapiravir) | DENV Inhibition Assay | Huh-7 | 1.9–11 µM (mean EC50)[4] |
| NITD008 | DENV Inhibition Assay | Huh-7 | 0.1–0.6 µM (mean IC50)[4] |
These results indicate that while R1479 demonstrates activity against DENV in vitro, other compounds such as NITD008 exhibit more potent inhibition in similar assay systems.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action of Nucleoside Analog Inhibitors
References
Assessing the Viral Resistance Profile of Balapiravir Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the viral resistance profile of Balapiravir Hydrochloride against key alternatives for Hepatitis C Virus (HCV) and Dengue Virus (DENV). Balapiravir, a prodrug of the nucleoside analog R1479, targets the RNA-dependent RNA polymerase (RdRp) of these viruses. However, its clinical development was halted due to a lack of efficacy in DENV trials and safety concerns in HCV studies, rather than the emergence of significant viral resistance.[1][2] This guide will delve into the available data on Balapiravir's resistance profile and compare it with that of Sofosbuvir (an approved HCV RdRp inhibitor) and NITD008 (an investigational DENV RdRp inhibitor).
Comparative Resistance Profile of RdRp Inhibitors
The following table summarizes the known resistance profiles of Balapiravir, Sofosbuvir, and NITD008. A key takeaway is the high barrier to resistance for nucleoside inhibitors, including Balapiravir's active form, due to the critical function of the RdRp active site.
| Antiviral Agent | Target Virus | Primary Resistance-Associated Substitutions (RASs) | Fold-Change in EC50/IC50 | Clinical Significance of Resistance | Key Findings |
| Balapiravir | HCV, DENV | None consistently identified in clinical trials. | Not Applicable | Not observed as a reason for treatment failure. | Clinical trials for HCV and DENV did not report the emergence of drug-resistant strains.[1][3] Development was discontinued for other reasons. |
| Sofosbuvir | HCV | S282T in NS5B polymerase.[4][5][6] | 2.4 to 19.4-fold[6] | Rare in clinical settings; associated with reduced viral fitness.[5] | S282T is the primary RAS and can be selected in vitro across multiple HCV genotypes.[6] |
| NITD008 | DENV, other Flaviviruses | Some in vitro studies identified mutations in the viral polymerase. | Not consistently reported. | High barrier to resistance observed in cell culture. | Some studies failed to select for resistant viruses, suggesting a high genetic barrier to resistance.[7][8] |
Experimental Protocols for Assessing Antiviral Resistance
The assessment of viral resistance to antiviral compounds involves a combination of genotypic and phenotypic assays. These studies are crucial for understanding the potential for treatment failure and for the development of robust antiviral therapies.
In Vitro Resistance Selection
This method is used to identify potential resistance mutations by culturing the virus in the presence of increasing concentrations of the antiviral drug over an extended period.
-
Cell Culture and Virus Inoculation : Susceptible host cells are cultured and infected with the wild-type virus.
-
Drug Exposure : The infected cells are treated with the antiviral agent at a concentration that partially inhibits viral replication (e.g., the EC50).
-
Serial Passage : The virus from the treated culture is harvested and used to infect fresh cells, with a gradual increase in the drug concentration in subsequent passages.
-
Monitoring for Resistance : Viral replication is monitored at each passage. A breakthrough in viral replication despite increasing drug concentrations suggests the emergence of resistant variants.
-
Isolation and Characterization : The resistant virus population is isolated for further analysis.
Genotypic Analysis
Genotypic analysis is performed to identify specific mutations in the viral genome that may confer resistance.
-
RNA Extraction : Viral RNA is extracted from the resistant virus population or from clinical samples.
-
RT-PCR and Sequencing : The gene encoding the drug target (e.g., NS5B polymerase) is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced.
-
Sequence Analysis : The obtained sequence is compared to the wild-type virus sequence to identify any amino acid substitutions.
Phenotypic Analysis
Phenotypic assays are conducted to confirm that the identified mutations are responsible for the reduced susceptibility to the drug.
-
Site-Directed Mutagenesis : The identified mutations are introduced into a wild-type viral replicon or an infectious clone using site-directed mutagenesis.
-
Replicon or Plaque Reduction Assays :
-
Replicon Assay : Cells containing the wild-type or mutant replicon are treated with serial dilutions of the antiviral drug. The level of replicon replication is measured (e.g., via a reporter gene like luciferase) to determine the EC50 value.
-
Plaque Reduction Assay : Cell monolayers are infected with the wild-type or mutant virus and overlaid with a medium containing different concentrations of the drug. The number of plaques (zones of cell death) is counted to determine the concentration that inhibits plaque formation by 50% (IC50).[9]
-
-
Comparison of EC50/IC50 Values : The EC50 or IC50 value of the mutant virus is compared to that of the wild-type virus. A significant increase in the EC50/IC50 for the mutant virus confirms its resistance to the drug.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Balapiravir and potential resistance.
Caption: Workflow for assessing antiviral resistance.
Conclusion
The available evidence suggests that Balapiravir has a high barrier to viral resistance. In clinical trials for both HCV and DENV, the emergence of drug-resistant viral strains was not a contributing factor to the discontinuation of its development.[1][3] The lack of efficacy in Dengue was attributed to the host's inflammatory response hindering the conversion of the prodrug to its active form.[2] In contrast, other nucleoside analog RdRp inhibitors like Sofosbuvir have well-characterized, albeit rare, resistance mutations that can impact clinical outcomes. The study of Balapiravir, despite its clinical failure, provides valuable insights into the complexities of antiviral drug development, highlighting the importance of considering host factors in drug metabolism and the inherent high barrier to resistance of nucleoside analog polymerase inhibitors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Balapiravir - Wikipedia [en.wikipedia.org]
- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Balapiravir and Its Active Metabolite, R1479
An in-depth guide for researchers and drug development professionals on the pharmacokinetic properties of the antiviral prodrug balapiravir and its active form, R1479.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of balapiravir (R1626) and its active nucleoside analogue metabolite, R1479 (4'-azidocytidine). Balapiravir was developed as a prodrug to improve the oral bioavailability of R1479, a potent inhibitor of the RNA-dependent RNA polymerase of viruses like the hepatitis C virus (HCV) and dengue virus.[1][2] Understanding the distinct pharmacokinetic characteristics of both the prodrug and its active metabolite is crucial for interpreting preclinical and clinical data and for the development of future antiviral therapies.
While extensive pharmacokinetic data is available for the active metabolite R1479 following oral administration of balapiravir, detailed pharmacokinetic parameters for balapiravir itself in humans are not widely published. This is likely due to its rapid and efficient conversion to R1479 in the body.[1] This guide will focus on the well-characterized pharmacokinetics of R1479 and provide the available context for the prodrug, balapiravir.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of the active metabolite R1479 in plasma following multiple oral doses of balapiravir in adult male patients with dengue.
Table 1: Pharmacokinetic Parameters of R1479 on Day 1 of Treatment with Balapiravir
| Parameter | 1500 mg Balapiravir (twice daily) | 3000 mg Balapiravir (twice daily) |
| Tmax (h) | 4 (median) | 4 (median) |
| Cmax (µM) | 16.54 (median) | 23.86 (median) |
| C12h (µM) * | 3.56 (median) | 5.82 (median) |
| AUClast (h·µM) | 110.56 (median) | 167.04 (median) |
*C12h represents the plasma concentration at 12 hours post-dose and is an indicator of the trough concentration. *Data sourced from a clinical trial in adult dengue patients.[2][3]
Experimental Protocols
The pharmacokinetic data presented in Table 1 was obtained from a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the safety, tolerability, and antiviral efficacy of balapiravir in adult dengue patients.
Study Design
-
Participants: Adult male patients (18-65 years) with a confirmed dengue diagnosis (NS1 rapid test positive) and fever onset within 48 hours of dosing.[2]
-
Dosing Regimen: Patients received either 1500 mg or 3000 mg of balapiravir, or a matching placebo, orally twice daily for five days.[2]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of R1479 were collected at pre-dose (0 hours) and at 2, 4, 8, and 12 hours post-dose on the first day of treatment.[2]
-
Analytical Method: Plasma concentrations of R1479 were determined using a validated analytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]
Mandatory Visualization
The following diagram illustrates the metabolic activation pathway of balapiravir.
Caption: Metabolic activation of balapiravir to its active triphosphate form.
This guide highlights the current understanding of the pharmacokinetic profiles of balapiravir and its active metabolite R1479. The rapid and efficient conversion of the prodrug underscores the importance of measuring the active metabolite's concentration in clinical studies to establish accurate pharmacokinetic and pharmacodynamic relationships. The provided data and protocols offer valuable insights for researchers in the field of antiviral drug development.
References
Safety Operating Guide
Proper Disposal of Balapiravir Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Balapiravir Hydrochloride, a research-grade antiviral compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical waste management.
This compound is an experimental antiviral compound intended for research use only.[1] While it may be shipped as a non-hazardous chemical, proper disposal is crucial to maintain a safe laboratory environment and adhere to regulatory standards.[1] Similar compounds are classified as harmful if swallowed, underscoring the need for cautious handling and disposal.
Summary of Key Safety and Disposal Information
The following table summarizes essential data for the safe handling and disposal of this compound, based on available information for the compound and its analogs.
| Parameter | Guideline | Source |
| Use Classification | For research use only. Not for human or veterinary use. | [1] |
| Hazard Classification | Shipped as a non-hazardous chemical. Analogs are classified as Acute Toxicity, Oral (Category 4): Harmful if swallowed. | [1][2][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Environmental Protection | Do not allow to enter sewers, surface, or ground water. | |
| Regulatory Compliance | Disposal must be in accordance with all local, regional, national, and international regulations. | [3] |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must adhere to the following step-by-step protocol for the disposal of this compound and its containers.
1. Waste Identification and Segregation:
- Characterize the waste: Any unused or expired this compound, as well as any materials significantly contaminated with the compound (e.g., weighing boats, contaminated gloves, or labware), should be considered chemical waste.
- Segregate the waste: Collect all this compound waste in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program. The container should be clearly marked with the chemical name "this compound."
2. Packaging for Disposal:
- Ensure the primary container is securely sealed to prevent leaks or spills.
- If the original container is compromised, place it within a larger, compatible, and sealed container.
- Label the outer container clearly with the contents and any relevant hazard information.
3. Storage Pending Disposal:
- Store the sealed waste container in a designated satellite accumulation area for chemical waste.
- This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide the EHS department or contractor with all available information on the compound, including its name and any known hazards.
- Follow all institutional procedures for waste handover, including any required documentation.
5. Decontamination of Work Surfaces:
- Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
